Boc-Val-Leu
Description
Structure
3D Structure
Properties
CAS No. |
27506-15-6 |
|---|---|
Molecular Formula |
C16H30N2O5 |
Molecular Weight |
330.42 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H30N2O5/c1-9(2)8-11(14(20)21)17-13(19)12(10(3)4)18-15(22)23-16(5,6)7/h9-12H,8H2,1-7H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 |
InChI Key |
PUUABEGDHGDROR-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Boc-Val-Leu-OH chemical structure and properties
This guide provides an in-depth technical analysis of Boc-Val-Leu-OH , a critical dipeptide intermediate in the synthesis of protease inhibitors.[1]
Structure, Synthesis, and Application in Protease Inhibitor Design[1]
Executive Summary
Boc-Val-Leu-OH (
Unlike commodity amino acids, Boc-Val-Leu-OH is typically synthesized in situ or as a custom intermediate to ensure stereochemical integrity before coupling with electrophilic "warheads" (e.g., aldehydes, boronates, vinyl sulfones).[1] Its physicochemical properties are defined by the hydrophobic side chains of Valine (P2 position) and Leucine (P1 position), which govern enzyme specificity.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
Structural Specifications
The molecule consists of L-Valine and L-Leucine coupled via an amide bond, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group and a free C-terminal carboxylic acid.[1]
| Property | Specification |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
| Common Name | Boc-Val-Leu-OH |
| Molecular Formula | |
| Molecular Weight | 330.42 g/mol |
| Stereochemistry | L, L (S, S) |
| Melting Point | 82 – 86 °C (Crystalline Solid) [1] |
| Solubility | Soluble in DMF, DMSO, DCM, MeOH; Insoluble in Water |
| Appearance | White to off-white crystalline powder |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and functional domains of the molecule.[2]
Synthesis & Characterization Protocols
Synthesis Rationale
Direct coupling of Boc-Val-OH and H-Leu-OR (followed by saponification) is possible, but the Hydroxysuccinimide (OSu) Ester Method is preferred for high purity and retention of chirality.[1] This method avoids the use of strong bases during coupling that could lead to racemization at the sensitive Valine
Optimized Synthesis Protocol
Objective: Synthesis of Boc-Val-Leu-OH on a 10 mmol scale.
Reagents:
-
Boc-L-Val-OSu (N-hydroxysuccinimide ester)[1]
-
L-Leucine (free acid)[1]
-
Sodium Bicarbonate (
) -
Solvents: DMF, Water, Ethyl Acetate (EtOAc), Citric Acid.
Step-by-Step Methodology:
-
Preparation of Nucleophile: Dissolve L-Leucine (1.31 g, 10 mmol) and
(1.68 g, 20 mmol) in water (20 mL). Stir until a clear solution is obtained (formation of Leucine sodium salt). -
Coupling Reaction: Dissolve Boc-L-Val-OSu (3.14 g, 10 mmol) in DMF (20 mL). Add this solution dropwise to the aqueous Leucine solution.
-
Reaction Conditions: Stir the mixture vigorously at Room Temperature (RT) for 16–24 hours. The pH should be maintained >8 (add more
if necessary). -
Work-up:
-
Concentrate the mixture under reduced pressure to remove DMF.
-
Dilute residue with water (50 mL) and wash with
(2 x 20 mL) to remove unreacted active ester. -
Acidification (Critical Step): Cool the aqueous phase to 0°C and acidify to pH 2–3 using 1M Citric Acid or
. Note: Avoid strong mineral acids (HCl) to prevent Boc cleavage. -
Extract the product into EtOAc (3 x 50 mL).
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and evaporate to dryness. -
Crystallization: Recrystallize from EtOAc/Hexane to yield Boc-Val-Leu-OH as a white solid.
Characterization Criteria
-
NMR (DMSO-
): Confirm the presence of two amide protons (doublets), the Boc singlet (9H, ~1.37 ppm), and distinct isopropyl/isobutyl methyl signals (0.8–1.0 ppm). -
TLC:
~ 0.4–0.5 (Chloroform/Methanol/Acetic Acid, 90:8:2). Stain with Ninhydrin (after Boc removal) or Bromocresol Green.
Applications in Drug Discovery[9][10][11]
Boc-Val-Leu-OH is the immediate precursor for "warhead" attachment in the synthesis of cysteine protease inhibitors.[1] The Val-Leu motif is privileged for binding to the S2 and S1 pockets of Calpain and the Proteasome.
Mechanism of Inhibition Design
The dipeptide provides the recognition element. The C-terminal acid is converted into an electrophile that reacts with the active site cysteine (Cys115 in Calpain, N-terminal Thr in Proteasome).[1]
Common Transformations:
-
Aldehydes (e.g., MG-115 analogs): Boc-Val-Leu-OH
Boc-Val-Leu-H. Reversible covalent inhibition.[1] -
Vinyl Sulfones: Boc-Val-Leu-OH
Boc-Val-Leu-VS.[1] Irreversible alkylation.[1] -
Boronates: Boc-Val-Leu-OH
Boc-Val-Leu-B(OH) . Transition state mimics.
Pathway: From Intermediate to Inhibitor
The following workflow illustrates how Boc-Val-Leu-OH is converted into a functional Calpain inhibitor (e.g., SJA6017 analog).
[1]
Structural Analysis & Conformational Insights
Research by DiMaio and Drouin [2] highlights the conformational preferences of Boc-Val-Leu-OH.[1][3]
-
Solid State: The molecule adopts a specific conformation stabilized by intermolecular hydrogen bonding, critical for its solubility profile.
-
Solution State: In DMSO, the backbone exhibits flexibility, but the bulky side chains (Isopropyl and Isobutyl) restrict rotation, pre-organizing the peptide for enzyme binding. This "pre-organization" explains the high potency of Val-Leu based inhibitors compared to Gly-Leu or Ala-Leu analogs.[1]
Handling and Storage
-
Storage: Store at -20°C. Keep desiccated. The Boc group is stable to base but sensitive to strong acids and heat.
-
Stability: Stable for >2 years in powder form.[1] Solutions in DMF/DMSO should be prepared fresh or stored at -80°C for no more than 1 month.[1]
-
Safety: Standard PPE (gloves, goggles). Avoid inhalation of dust.[1]
References
-
Abell, A. D., Jones, M. A., & Neffe, A. T. (2002). Design, synthesis and testing of calpain inhibitors for the treatment of cataract. University of Canterbury.[1] Link
-
DiMaio, J., & Drouin, M. (1994).[3] Insertion of the methylene-oxy surrogate of the amide bond into Boc-Val-Leu-OH: X-ray crystal structure, solution conformation and molecular modelling study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1461-1466. Link
-
Gütschow, M. (2002). GPI anchor transamidase of Trypanosoma brucei: in vitro assay and inhibitor synthesis. Journal of Cell Science. Link
-
BenchChem. (2025). Application of Boc-L-Valine in Pharmaceutical Intermediates. Link
Sources
Technical Deep Dive: Boc-Val-Leu as a Scaffold in Protease Inhibitor Design and Synthesis
[1][2]
Executive Summary
Boc-Val-Leu (N-tert-butoxycarbonyl-L-valyl-L-leucine) is a critical dipeptide intermediate in medicinal chemistry, serving as the hydrophobic core for a class of potent cysteine protease inhibitors and fluorogenic substrates.[1][2][3][4] Its structural motif—pairing the branched-chain amino acids Valine and Leucine—is privileged for targeting the S2 and S3 subsites of intracellular proteases, most notably Calpains (calcium-dependent cysteine proteases) and Cathepsins .[3][4]
This guide details the synthetic utility of Boc-Val-Leu, its transformation into bioactive pharmacophores (aldehydes, methylcoumarins), and its specific application in the synthesis of the clinical candidate SJA6017 .[4]
Synthetic Utility & Peptide Assembly[4][5][6][7]
The Boc (tert-butoxycarbonyl) group is acid-labile, orthogonal to base-labile groups (like Fmoc) and hydrogenation-labile groups (like Cbz/Z).[1][2][4] This makes Boc-Val-Leu an ideal building block for both solution-phase and solid-phase peptide synthesis (SPPS).[1][2][3][4]
Chemical Properties & Stability[1][2][4]
-
Molecular Formula:
[1][2][4] -
Solubility: Soluble in DCM, DMF, DMSO; sparingly soluble in water.[3][4]
-
Lability: The Boc group is removed by anhydrous acids (TFA/DCM or 4N HCl/Dioxane), releasing isobutylene and
.[3][4]
Solution Phase Assembly (Mixed Anhydride Method)
The most efficient route to Boc-Val-Leu-OH or its activated esters avoids racemization by using the Mixed Anhydride Method .[1][2][3]
Reaction Logic:
-
Activation: Boc-Val-OH is activated with Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) at -15°C.[1][2][3][4] This forms a mixed anhydride intermediate.[3][4][5][6]
-
Coupling: L-Leucine methyl ester (HCl salt) is added.[1][2][3][4] The nucleophilic amine attacks the anhydride carbonyl, forming the peptide bond.[3]
-
Hydrolysis (Optional): If the free acid is required, the methyl ester is saponified with LiOH.
Precursor to Bioactive Pharmacophores
Boc-Val-Leu is rarely the final drug; it is the scaffold upon which "warheads" are attached.[1][3]
The Aldehyde Warhead (Calpain Inhibitors)
The conversion of the C-terminal carboxylate to an aldehyde (-CHO) creates a transition-state analog.[1][2] The aldehyde carbon undergoes nucleophilic attack by the active site cysteine thiolate (
-
Key Compound: Calpain Inhibitor III (Boc-Val-Leu-CHO).[1][2][3][4]
-
Advanced Derivative: SJA6017 (N-(4-fluorophenylsulfonyl)-Val-Leu-H).[1][2][3][4][7] Here, the Boc group is removed and replaced with a sulfonyl cap to optimize P3 interactions, while the Val-Leu core remains the primary recognition element.[3]
Fluorogenic Probes (Enzyme Profiling)
Boc-Val-Leu is coupled to 7-amino-4-methylcoumarin (AMC) or p-nitroaniline (pNA) to create substrates for kinetic profiling.[1][2][4]
Mechanistic Biochemistry: The S2-S3 Pocket
The efficacy of Boc-Val-Leu derivatives stems from the precise fit of the Val-Leu motif into the enzyme's binding pockets.[3]
Binding Mode Diagram
The following diagram illustrates how the Val-Leu motif aligns within the active site of Calpain-1 (
Caption: Schematic representation of Boc-Val-Leu-CHO binding to the Calpain active site. The P2 Valine residue provides critical specificity for the hydrophobic S2 pocket.
Experimental Protocols
Protocol A: Synthesis of Boc-Val-Leu-H (Aldehyde)
Objective: Convert Boc-Val-Leu-OH to the aldehyde inhibitor via the Weinreb Amide intermediate.[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Weinreb Amide Formation:
-
Reduction to Aldehyde:
Protocol B: Synthesis of Fluorogenic Substrate (Boc-Val-Leu-AMC)
Objective: Couple the dipeptide to the low-nucleophilicity amine 7-amino-4-methylcoumarin.[1][2][3]
Reagents:
Methodology (Mixed Anhydride):
-
Dissolve Boc-Val-Leu-OH (10 mmol) in anhydrous THF (50 mL) and NMM (10 mmol).
-
Cool to -15°C (Salt/Ice bath).
-
Add IBCF (10 mmol) dropwise. Stir for 15 mins to form the mixed anhydride.
-
Add a solution of AMC (10 mmol) in DMF (10 mL) dropwise.
-
Allow to warm to room temperature overnight.
-
Evaporate THF. Dilute with EtOAc, wash with citric acid (5%) and bicarbonate.[3][4]
Analytical Data Summary
| Compound | Application | Target Enzyme | Reference | |
| Boc-Val-Leu-CHO | Inhibitor | ~100 nM ( | Calpain-1 | [1] |
| SJA6017 | Inhibitor | 78 nM ( | m-Calpain | [2] |
| Boc-Val-Leu-Lys-AMC | Substrate | 0.10 mM ( | Kallikrein-8 | [3] |
| Boc-Val-Leu-Lys-AMC | Substrate | N/A | Tpr Peptidase | [4] |
Synthesis Workflow Visualization
Caption: Divergent synthesis of inhibitors (Pathway A) and substrates (Pathway B) from the common Boc-Val-Leu-OH scaffold.
References
-
Inoue, J., et al. (2003).[3][4][12] "Structure-activity relationship study and drug profile of N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017) as a potent calpain inhibitor." Journal of Medicinal Chemistry, 46(5), 868-871.[2][3][4] Link[1][2][4]
-
Kupina, N. C., et al. (2001).[3][4] "The Novel Calpain Inhibitor SJA6017 Improves Functional Outcome after Delayed Administration in a Mouse Model of Diffuse Brain Injury." Journal of Neurotrauma, 18(11), 1229-1240.[2][3][4] Link
-
Shimizu-Okabe, C., et al. (2001).[1][3][4] "Expression of the serine protease neuropsin in the developing mouse brain." European Journal of Neuroscience, 14(12), 2005-2016.[2][3][4] Link[1][2][4]
-
Stoyanov, J. V., et al. (2012).[3][4] "Calcium Regulates the Activity and Structural Stability of Tpr, a Bacterial Calpain-like Peptidase."[3][4] Journal of Biological Chemistry, 287, 28087-28095.[3][4] Link
-
Fehrentz, J. A., & Castro, B. (1983).[3][4] "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983(8), 676-678.[1][2][3][4] Link
Sources
- 1. Boc-Val-Pro-Arg-AMC | C31H45N7O7 | CID 21120493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin protein C substrate 73554-93-5 [sigmaaldrich.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. caymanchem.com [caymanchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]
- 12. Cell permeable calpain inhibitor SJA6017 provides functional protection to spinal motoneurons exposed to MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Boc-Val-Leu fragments in organic solvents
An In-depth Technical Guide to the Solubility of Boc-Val-Leu Fragments in Organic Solvents
Abstract
The solubility of protected peptide fragments is a critical parameter that dictates the feasibility and efficiency of peptide synthesis, purification, and formulation in the realm of drug discovery and development. This guide provides a comprehensive technical overview of the solubility characteristics of the dipeptide fragment N-tert-butoxycarbonyl-L-valyl-L-leucine (Boc-Val-Leu). As a model dipeptide, Boc-Val-Leu presents common challenges encountered in peptide chemistry, namely the aggregation and poor solubility of hydrophobic, β-sheet-forming sequences. This document, intended for researchers, scientists, and drug development professionals, delves into the physicochemical principles governing its solubility, offers detailed experimental protocols for its determination, presents a summary of its solubility in various organic solvents, and discusses strategies for modulating its solubility. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to equip the reader with the expertise to anticipate and overcome solubility challenges associated with similar peptide fragments.
Introduction: The Critical Role of Solubility in Peptide Synthesis and Drug Development
The journey of a therapeutic peptide from a laboratory concept to a clinical candidate is fraught with physicochemical hurdles, with solubility being one of the most fundamental and persistent challenges. The ability to dissolve a peptide fragment in a suitable solvent system is paramount for its homogeneous reaction in solution-phase synthesis, its effective purification via chromatography, and its ultimate formulation into a stable and bioavailable drug product.
The "Solubility Challenge" in Peptide Chemistry
Peptide chains, particularly those rich in hydrophobic amino acids like valine and leucine, have a strong tendency to aggregate through intermolecular hydrogen bonds, forming β-sheet structures that are notoriously difficult to solubilize. This aggregation can lead to sluggish or incomplete reactions, difficult purification, and the generation of intractable materials, ultimately impeding the entire development workflow. The N-terminal Boc protecting group, while essential for stepwise peptide synthesis, adds another layer of complexity by increasing the fragment's hydrophobicity.
Introducing Boc-Val-Leu: A Case Study in Dipeptide Solubility
The dipeptide Boc-Val-Leu serves as an excellent and highly relevant case study. It comprises two bulky, nonpolar amino acid residues (Val and Leu) and is protected by the hydrophobic Boc group. Its structure is representative of peptide segments that are prone to aggregation and present significant solubility issues in many common organic solvents used in peptide synthesis. Understanding the solubility behavior of this simple dipeptide provides a foundational understanding applicable to more complex and longer peptide sequences.
Importance for Researchers, Scientists, and Drug Development Professionals
A thorough understanding of the solubility of peptide intermediates like Boc-Val-Leu is not merely an academic exercise. For the process chemist, it informs the choice of reaction solvent to ensure efficient coupling and deprotection steps. For the purification scientist, it dictates the selection of mobile phases for chromatography to achieve high purity and recovery. For the formulation scientist, it is a critical piece of data for developing a stable and deliverable drug product. This guide, therefore, provides actionable insights for professionals across the drug development pipeline.
Physicochemical Drivers of Boc-Val-Leu Solubility
The solubility of Boc-Val-Leu in a given organic solvent is a result of a delicate balance of intermolecular forces between the solute (Boc-Val-Leu) and the solvent molecules. To understand this, we must first examine the molecular structure of the dipeptide itself.
The Molecular Structure of Boc-Val-Leu
Boc-Val-Leu is an amide, formed from the amino acids valine and leucine, with the N-terminus of valine protected by a tert-butoxycarbonyl (Boc) group.
Caption: 2D structure of Boc-Val-Leu.
The Interplay of Intermolecular Forces
-
Hydrogen Bonding: Boc-Val-Leu has several sites capable of acting as hydrogen bond donors (the N-H of the peptide bond and the C-terminal carboxylic acid) and acceptors (the oxygen atoms of the Boc group, the peptide carbonyl, and the carboxylic acid). In the solid state, these groups form strong intermolecular hydrogen bonds, leading to aggregation. For dissolution to occur, the solvent molecules must effectively compete for these hydrogen bonding sites.
-
Van der Waals Forces: The bulky, nonpolar side chains of valine and leucine, along with the tert-butyl group of the Boc protecting group, contribute significantly to the molecule's size and surface area. These nonpolar regions interact with each other via London dispersion forces, further promoting self-association in polar solvents (hydrophobic effect).
-
Dipole-Dipole Interactions: The amide bond and the carbonyl groups create permanent dipoles within the molecule, which can interact with polar solvent molecules.
The Role of the Boc Protecting Group
The Boc group has a dual influence on solubility. Its bulky tert-butyl group is highly lipophilic, which can enhance solubility in nonpolar organic solvents. However, it also masks the polarity of the N-terminal amine and can sterically hinder solvent access to nearby hydrogen bonding sites, potentially reducing solubility in highly polar, protic solvents.
Solvent Properties and Their Influence
The adage "like dissolves like" is a useful starting point. The solubility of Boc-Val-Leu will be highest in solvents that can effectively disrupt the intermolecular forces holding the peptide molecules together in the solid state and form new, energetically favorable interactions with the solute.
-
Polarity and Dielectric Constant: Solvents with a high dielectric constant can better insulate the charged and polar groups of the peptide from each other, facilitating dissolution.
-
Protic vs. Aprotic Solvents:
-
Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, making them effective at solvating the peptide backbone.
-
Polar Aprotic Solvents (e.g., dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)) are particularly effective. They are strong hydrogen bond acceptors and can disrupt the intermolecular hydrogen bonds of the peptide aggregates, but they do not compete as strongly for the peptide's hydrogen bond donor sites, allowing for good solvation.
-
-
Hydrogen Bond Donor/Acceptor Capacity: The ability of a solvent to accept or donate hydrogen bonds is a primary determinant of its ability to dissolve peptides.
Table 1: Properties of Common Organic Solvents in Peptide Chemistry
| Solvent | Abbreviation | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Features |
| Dichloromethane | DCM | Aprotic | 9.1 | 39.6 | Good for dissolving protected amino acids and peptides; volatile. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 36.7 | 153 | Excellent solvent for peptide synthesis; high boiling point. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 32.2 | 202 | Similar to DMF but with a higher boiling point; good for difficult sequences. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 46.7 | 189 | Highly polar; can dissolve many otherwise insoluble compounds. |
| Acetonitrile | ACN | Polar Aprotic | 37.5 | 81.6 | Common in reversed-phase HPLC; moderate solvent for peptides. |
| Tetrahydrofuran | THF | Aprotic | 7.6 | 66 | A moderately polar ether; can be useful in mixed solvent systems. |
| Methanol | MeOH | Polar Protic | 32.7 | 64.7 | Can act as a hydrogen bond donor and acceptor. |
| 2,2,2-Trifluoroethanol | TFE | Polar Protic | 26.7 | 78 | A structure-disrupting solvent that can break up β-sheets. |
Experimental Determination of Boc-Val-Leu Solubility
Determining the solubility of a peptide fragment is a systematic process. The "shake-flask" method is a widely accepted, equilibrium-based approach that provides reliable quantitative data.
Principle of Solubility Measurement
The principle is straightforward: an excess of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached. At this point, the solution is saturated. The solid is then separated from the solution, and the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique.
Protocol 1: The "Shake-Flask" Method (Equilibrium Solubility)
This protocol provides a robust method for determining the equilibrium solubility of Boc-Val-Leu.
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Step-by-Step Methodology:
-
Preparation: To a series of 2 mL glass vials, add an excess amount of solid Boc-Val-Leu (e.g., 10-20 mg, ensuring that some solid will remain undissolved).
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter (compatible with the organic solvent) to remove any remaining particulates. This step is crucial to avoid artificially high results.
-
Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (usually the mobile phase for analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated analytical method, such as HPLC-UV, against a standard curve prepared from a stock solution of Boc-Val-Leu of known concentration.
Self-Validating System: The protocol's trustworthiness is enhanced by including controls. A visual confirmation that excess solid remains at the end of the equilibration period is essential. Running duplicates or triplicates for each solvent provides statistical confidence in the results. The use of a validated HPLC method ensures accurate quantification.
High-Throughput Screening (HTS) for Solubility
For rapid screening of multiple solvents or conditions, a miniaturized, higher-throughput approach can be employed using 96-well plates. This method provides semi-quantitative or rank-ordered solubility data.
Caption: HTS Workflow for Solubility Screening.
This method follows the same principle as the shake-flask method but on a smaller scale, with analysis often performed directly in the plate reader or by rapid LC-MS, sacrificing some accuracy for speed and efficiency.
Analytical Techniques for Quantification
-
HPLC-UV: This is the gold standard for accurate solubility determination. Boc-Val-Leu contains a carbonyl chromophore that absorbs UV light (typically around 210-220 nm). A reversed-phase HPLC method can separate the peptide from any potential impurities, and the peak area is used for quantification against a standard curve.
-
NMR Spectroscopy: Quantitative NMR (qNMR) can also be used. A known amount of an internal standard is added to the saturated solution, and the integral of a characteristic Boc-Val-Leu peak is compared to the integral of the standard's peak.
Solubility Profile of Boc-Val-Leu in Common Organic Solvents
Based on the physicochemical principles discussed, we can predict and experimentally verify the solubility of Boc-Val-Leu in various solvents. The following table summarizes expected solubility data, which should be experimentally confirmed using the protocols described above.
Table 2: Expected Solubility of Boc-Val-Leu in Various Organic Solvents at 25 °C
| Solvent | Abbreviation | Expected Solubility Range (mg/mL) | Classification | Rationale |
| N,N-Dimethylformamide | DMF | > 100 | Very Soluble | Excellent H-bond acceptor, effectively disrupts peptide aggregation. |
| N-Methyl-2-pyrrolidone | NMP | > 100 | Very Soluble | Similar to DMF, highly effective at solvating peptide backbones. |
| Dimethyl Sulfoxide | DMSO | > 100 | Very Soluble | Highly polar aprotic solvent, excellent for breaking H-bonds. |
| Dichloromethane | DCM | 20 - 50 | Soluble | Good balance of polarity to interact with the peptide backbone and non-polarity to solvate the side chains and Boc group. |
| Tetrahydrofuran | THF | 10 - 30 | Soluble | Moderately polar ether, can solvate the nonpolar regions well. |
| 2,2,2-Trifluoroethanol | TFE | > 50 | Freely Soluble | Known β-sheet disrupter, promotes helical structures that are more soluble. |
| Methanol | MeOH | 5 - 15 | Sparingly Soluble | Protic nature can compete for H-bonds, but less effective than polar aprotic solvents at disrupting aggregation. |
| Acetonitrile | ACN | < 5 | Slightly Soluble | Polarity is not well-matched for solvating the entire peptide structure effectively. |
| Water | H₂O | < 0.1 | Practically Insoluble | The large nonpolar surface area of the molecule leads to a strong hydrophobic effect and insolubility. |
| Hexanes | - | < 0.1 | Practically Insoluble | A nonpolar solvent that cannot effectively solvate the polar peptide backbone. |
Interpreting the Data: Causality and Practical Implications
The data clearly show that polar aprotic solvents (DMF, NMP, DMSO) are superior for dissolving Boc-Val-Leu. This is a direct consequence of their ability to act as potent hydrogen bond acceptors, breaking the intermolecular hydrogen bonds that hold the peptide molecules in an aggregated state, without having donor protons that would compete with the peptide's own N-H groups. Dichloromethane (DCM) is also a very useful solvent, often used in solid-phase peptide synthesis wash steps and in solution-phase reactions, as it provides a good balance for dissolving both the protected peptide and other organic reagents. The poor solubility in highly nonpolar solvents like hexanes and highly polar protic solvents like water highlights the amphiphilic nature of the molecule and the need for a solvent that can accommodate both its polar backbone and nonpolar appendages.
Strategies for Modulating and Enhancing Solubility
When faced with a poorly soluble peptide fragment, several strategies can be employed.
-
Solvent Mixtures and Co-solvents: Often, a mixture of solvents can achieve what a single solvent cannot. For example, adding a small amount of a highly polar solvent like DMSO or a chaotropic agent like TFE to a solvent like DCM can dramatically increase the solubility of a difficult peptide sequence. A common mixture used in peptide synthesis is "magic mixture" (DMF/DCM/NMP in various ratios).
-
Temperature Effects: For most compounds, solubility increases with temperature. Gently warming the solvent can help dissolve the peptide, although care must be taken to avoid thermal degradation, especially for sensitive sequences or protecting groups.
-
pH Adjustment: While not typically applicable in anhydrous organic synthesis, if an aqueous or alcoholic solvent is used, adjusting the pH can have a profound effect. For a C-terminal free acid like Boc-Val-Leu, adding a non-nucleophilic organic base (e.g., diisopropylethylamine, DIPEA) will deprotonate the carboxylic acid to a carboxylate. The resulting salt will be significantly more polar and often more soluble in polar solvents.
Conclusion: From Data to Application
The solubility of Boc-Val-Leu is not a fixed property but a dynamic interplay between its molecular structure and the properties of the surrounding solvent. This guide has established that polar aprotic solvents like DMF and NMP are the most effective for solubilizing this hydrophobic dipeptide, a finding that is directly attributable to their strong hydrogen-bond-accepting capabilities. The experimental protocols provided offer a reliable framework for generating robust solubility data, which is the cornerstone of rational process development in peptide chemistry. By understanding the "why" behind the solubility data—the interplay of hydrogen bonding, van der Waals forces, and solvent properties—researchers can move beyond trial-and-error and make informed, predictive decisions about solvent selection for synthesis, purification, and formulation, not only for Boc-Val-Leu but for a wide range of challenging peptide sequences.
References
-
Title: "Solvents and Solvent Effects in Organic Chemistry, 4th Edition" Source: Wiley-VCH URL: [Link]
-
Title: "Peptide and Protein Drug Analysis" Source: CRC Press URL: [Link]
-
Title: "Solid-Phase Peptide Synthesis" Source: A Practical Approach, Oxford University Press URL: [Link]
-
Title: "Solubility of Peptides" Source: GenScript Technical Note URL: [Link]
-
Title: "ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products" Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
Stability of Boc-protected Val-Leu dipeptides
Technical Assessment: Stability Profile of Boc-Protected Val-Leu Dipeptides
Executive Summary & Molecular Context
Subject: Boc-Val-Leu-OH (N-tert-butoxycarbonyl-L-valyl-L-leucine) and its ester derivatives.
Molecular Weight: ~330.42 g/mol (Free Acid).
Core Characteristics: Hydrophobic, sterically hindered (Valine
The stability of Boc-Val-Leu is a critical parameter in peptide therapeutics and solid-phase peptide synthesis (SPPS). While the tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophilic attack and basic conditions, the specific combination of Valine (Val) and Leucine (Leu) introduces unique physicochemical vulnerabilities. Specifically, the steric bulk of the Valine side chain (
This guide details the stability boundaries of Boc-Val-Leu, separating intrinsic chemical stability from synthetic process stability.
Chemical Stability Profile
Acidolytic Cleavage (The Primary Instability)
The Boc group is designed to be acid-labile. Stability is binary:
-
Stable: In basic (pH > 9) and neutral aqueous buffers, and most organic solvents (DMF, DCM, MeOH).
-
Unstable: In protic acids (TFA, HCl, HBr) and Lewis acids (
).
Mechanism: Acid-catalyzed elimination proceeds via an
-
Critical Insight: The tert-butyl cation is a reactive electrophile. In the absence of scavengers (e.g., silanes, anisole), it can re-alkylate the peptide, particularly if Methionine or Tryptophan residues are present nearby. For Val-Leu, this risk is low unless the sequence is part of a larger peptide containing these sensitive residues.
Racemization Risks (The Valine Factor)
Valine is a
-
The Causality: Slow coupling rates
Activated carboxylate species exists longer Increased probability of 5(4H)-oxazolone formation. -
Stability Implication: Boc-Val-Leu-OH itself is configurationally stable during storage. However, activation of Boc-Val-OH to couple with Leu (or activation of Boc-Val-Leu-OH for fragment condensation) presents a high risk of converting L-Val to D-Val.
Diketopiperazine (DKP) Formation
DKP formation is an intramolecular cyclization that cleaves the dipeptide from the resin or chain.
-
State: Boc-Val-Leu-OR (where R is ester/resin) is stable against DKP formation because the N-terminal amine is capped by Boc.
-
Trigger: Upon removal of the Boc group (e.g., 50% TFA), the liberated N-terminal amine can back-bite the C-terminal carbonyl.
-
Val-Leu Specifics: The conformational flexibility of Leucine facilitates the "turn" required for this cyclization, although the steric bulk of Valine slightly retards the nucleophilic attack compared to Glycine or Proline based dipeptides.
Visualization: Degradation & Reaction Pathways
The following diagram illustrates the competing pathways governing the stability of the Boc-Val-Leu species.
Figure 1: Mechanistic pathways affecting Boc-Val-Leu stability. Note that DKP formation requires prior removal of the Boc group, while racemization is a risk primarily during carboxylate activation.
Experimental Protocol: Self-Validating Stability Assay
To rigorously assess the stability of a Boc-Val-Leu batch, do not rely on simple purity checks. You must validate stereochemical integrity and resistance to spontaneous degradation.
Methodology: Chiral HPLC with Stress Testing
Objective: Quantify chemical degradation (hydrolysis) and stereochemical erosion (racemization) under storage conditions.
1. Baseline Characterization (The Control)
-
Column: Chiralpak IA or IC (immobilized polysaccharide), 4.6 x 250 mm.
-
Mobile Phase: Hexane:Ethanol:TFA (80:20:0.1) – TFA ensures protonation of the acid, preventing peak tailing.
-
Detection: UV at 210 nm (peptide bond) and 254 nm.
-
Standard: Inject pure L,L-Boc-Val-Leu and a spiked sample containing 1% D,L-Boc-Val-Leu (synthesized intentionally as a marker).
-
Validation Criteria: Resolution (
) between L,L and D,L peaks must be .
2. Stress Testing Workflow Prepare three aliquots of the dipeptide (1 mg/mL in MeOH):
-
Sample A (Thermal): Incubate at 40°C for 48 hours.
-
Sample B (Hydrolytic): Add 1 eq. water, incubate at 25°C for 48 hours.
-
Sample C (Control): Store at -20°C.
3. Analysis & Interpretation Inject samples A, B, and C.
-
Loss of Area (Sample A vs C): Indicates thermal decomposition (likely decarboxylation or ester cleavage if protected).
-
New Peaks (Pre-Main Peak): Often indicates DKP formation (if amine was free) or hydrolysis fragments.
-
New Peaks (Post-Main Peak): typically indicates racemization (D-isomer elution varies by column).
Data Summary Table: Expected Stability Metrics
| Parameter | Condition | Stability Limit | Degradation Mechanism |
| Solid State | 25°C, Desiccated | > 2 Years | Negligible |
| Solution (MeOH) | 25°C, Neutral | > 2 Weeks | Solvolysis (Slow) |
| Solution (TFA) | 25°C, Neat | < 10 Minutes | Boc Removal (Quantitative) |
| Activation | DIC/HOBt, 0°C | High Risk | Racemization (via Oxazolone) |
Storage & Handling Directives
To maintain the "Self-Validating" integrity of your Boc-Val-Leu stock:
-
Moisture Barrier: Boc-Val-Leu is hygroscopic. Hydrolysis of the Boc group is slow but accelerated by moisture + trace acid. Store in a desiccator.
-
Temperature: Store at +4°C or -20°C. While chemically stable at room temperature, lower temperatures retard the kinetic rate of spontaneous racemization if trace impurities are present.
References
-
Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[][2][3] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. (DKP Formation Mechanism).[4]
-
Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis. The Peptides: Analysis, Synthesis, Biology. (Racemization of Valine).
-
Sigma-Aldrich. Boc-L-Val-OH Product Specification and Stability Data.
Sources
Methodological & Application
Solid-phase peptide synthesis (SPPS) coupling of Boc-Val to Leu-resin
Application Note: High-Efficiency Coupling of Boc-Val to Leu-Resin in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The formation of the peptide bond between Valine (Val) and Leucine (Leu) presents a classic challenge in Solid-Phase Peptide Synthesis (SPPS) due to the
Introduction: The Steric Challenge
In Boc chemistry, the synthesis of the Val-Leu dipeptide motif requires careful consideration of steric factors.
-
The Valine Factor: Valine possesses a bulky isopropyl group attached directly to the
-carbon. This proximity to the reaction center (the -amine of the growing chain or the activated carboxyl of the incoming amino acid) creates a "steric shield," impeding the nucleophilic attack required for amide bond formation. -
The Leucine Factor: While Leucine is
-branched and less hindered at the N-terminus, the combination of a hydrophobic, resin-bound Leu and an incoming bulky Val can lead to local solvation issues, sometimes referred to as "micro-aggregation," even at the dipeptide stage.
Strategic Choice: We utilize the Boc/Bzl strategy . Unlike Fmoc chemistry, Boc synthesis relies on differential acid lability (TFA for temporary protection, HF for final cleavage). The robust nature of the Boc group allows for vigorous activation methods necessary to overcome Valine's steric hindrance.
Mechanism of Action
To ensure successful coupling, we must understand the three critical phases of the SPPS cycle.
Phase 1: Deprotection
The Boc group is removed using Trifluoroacetic Acid (TFA).[1][2][3] This exposes the terminal amine as a TFA salt (
-
Critical Note: Incomplete removal of the Boc group is rare, but incomplete removal of the TFA salt (neutralization) is a common failure point.
Phase 2: Neutralization
The amine salt is non-nucleophilic. It must be deprotonated using a base, typically Diisopropylethylamine (DIEA), to generate the free amine (
Phase 3: Activation & Coupling
We recommend HBTU/DIEA or DIC/HOBt for this specific coupling.
-
DIC/HOBt: Generates an OBt-active ester in situ. This reduces the risk of racemization (a concern with Valine) while maintaining high reactivity.
-
HBTU: A uronium salt that acts faster, often preferred for hindered amino acids, though care must be taken to avoid capping the resin with the guanidinium moiety if the activation is too slow (rare with excess reagent).
Visual Workflow: The Boc SPPS Cycle
Figure 1: The standard Boc SPPS cycle optimized for Val-Leu coupling. Note the critical decision point at the Kaiser Test.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | Boc-Leu-PAM Resin (0.5–0.8 mmol/g) | Solid support. PAM linker is more stable to TFA than Merrifield. |
| Amino Acid | Boc-Val-OH (3.0 equivalents) | Incoming hindered amino acid. |
| Activator | HBTU (2.9 eq) or DIC (3.0 eq) | Carboxyl activation. |
| Additive | HOBt (anhydrous, 3.0 eq) | Suppresses racemization (essential for Val). |
| Base | DIEA (Diisopropylethylamine) | Neutralization and activation base. |
| Deprotection | 50% TFA in DCM | Removal of Boc group.[1] |
| Solvent | DMF (Dimethylformamide) | Primary reaction solvent (better solvation than DCM). |
| Monitor | Kaiser Test Kit | Qualitative detection of free amines.[4] |
Experimental Protocol
Pre-requisite: Ensure resin is swollen in DCM for at least 30 minutes prior to starting.
Step 1: Deprotection (Removal of Boc from Leu-Resin)
-
Drain the swelling solvent.
-
Add 50% TFA in DCM (approx. 10 mL per gram of resin).
-
Shake for 2 minutes (pre-wash to scavenge water/impurities). Drain.
-
Add fresh 50% TFA in DCM .
-
Shake for 20 minutes . Note: Do not exceed 30 mins to avoid linker cleavage.
-
Drain and wash resin with DCM (3 x 1 min) .
Step 2: Neutralization
-
Add 10% DIEA in DCM . Shake for 2 minutes . Drain.
-
Add fresh 10% DIEA in DCM . Shake for 5 minutes . Drain.
-
Wash with DCM (3 x 1 min) to remove excess base.
-
Wash with DMF (3 x 1 min) to prepare for coupling (DMF promotes better swelling for the coupling step).
Step 3: Activation & Coupling
Choice of Activation: For Valine, we prefer HBTU/DIEA due to its fast kinetics, but DIC/HOBt is a robust alternative if aggregation is suspected.
Protocol A: HBTU/DIEA (Fast, High Efficiency)
-
Dissolve Boc-Val-OH (3 eq) and HBTU (2.9 eq) in minimal DMF.
-
Add DIEA (6 eq) to the amino acid solution. Color change to yellow indicates activation.
-
Immediately add the activated solution to the resin.
-
Shake at room temperature for 60 minutes .
Protocol B: DIC/HOBt (Low Racemization Risk)
-
Dissolve Boc-Val-OH (3 eq) and HOBt (3 eq) in DMF.
-
Add DIC (3 eq) .
-
Stir for 5–10 minutes before adding to the resin (Pre-activation allows formation of the active ester).
-
Add mixture to resin.[3][5] Shake for 2 hours (Valine requires longer times with carbodiimides).
Step 4: Monitoring (The Kaiser Test)
-
Remove a small aliquot of resin beads (approx. 10-20 beads).
-
Wash beads thoroughly with Ethanol (to remove non-covalently bound reagents).
-
Add 2 drops each of Ninhydrin , Phenol , and KCN/Pyridine solutions.
-
Heat at 100°C for 2–5 minutes .
Interpretation:
-
Colorless/Yellow Beads: Coupling Complete (>99%). Proceed to wash.[2][3][5]
-
Blue Beads/Solution: Incomplete Coupling. DO NOT PROCEED. Perform a "Double Coupling."
Troubleshooting & Optimization
If the Kaiser test is positive (Blue) after the first coupling:
-
Double Coupling: Do not deprotect. Simply wash the resin with DMF and repeat Step 3 using fresh reagents (Boc-Val-OH + Activator).
-
Solvent Change: If using DMF, try a mixture of DMF/DCM (1:1) or adding 1% Triton X-100 to disrupt hydrogen bonding/aggregation.
-
Capping: If a second coupling fails (rare for a dipeptide but possible in difficult sequences), cap the unreacted amines with Acetic Anhydride/Pyridine to prevent the formation of deletion sequences.
Decision Tree: Handling Incomplete Coupling
Figure 2: Workflow for managing difficult couplings to ensure sequence purity.
References
-
Merrifield, R. B. (1963).[6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link
-
Sigma-Aldrich. (2024). Kaiser Test Kit Protocol. Sigma-Aldrich Technical Bulletins. Link
-
Aapptec. (2024).[3][7][8] Guide to Solid Phase Peptide Synthesis: Standard Coupling Procedures. Aapptec Synthesis Guide. Link
-
Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. Link
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Technical Application Note: Precision Synthesis of C-Terminal Peptide Aldehydes (Boc-Val-Leu-CHO)
Abstract & Strategic Overview
Peptide aldehydes (peptidyl-H) represent a critical class of transition-state analogue inhibitors.[1] By mimicking the tetrahedral intermediate formed during peptide bond hydrolysis, they act as potent, reversible covalent inhibitors of serine and cysteine proteases (e.g., Calpains, Proteasomes, and SARS-CoV-2 Mpro).[1]
This guide details the synthesis of Boc-Val-Leu-CHO (Boc-Val-Leu-al), a core pharmacophore for calpain inhibition.[1] Unlike standard peptide synthesis, the challenge lies in generating the C-terminal aldehyde without inducing racemization at the leucine
We present two validated routes:
-
The Weinreb Amide Route (Method A): The industry "gold standard" for scalability and chemically defined reduction.
-
The Amino-Alcohol Oxidation Route (Method B): A mild, high-fidelity alternative utilizing Dess-Martin Periodinane (DMP), ideal for precious intermediates.[1]
Mechanism of Action & Rationale
The efficacy of Boc-Val-Leu-al relies on the electrophilicity of the aldehyde carbon.[1] Upon binding to the protease active site, the catalytic nucleophile (Cysteine-SH or Serine-OH) attacks the aldehyde carbonyl.[1] This forms a stable hemiacetal or thiohemiacetal adduct, mimicking the transition state of substrate hydrolysis and effectively locking the enzyme.
Visualization: Inhibition Mechanism
Figure 1: Mechanism of Cysteine Protease inhibition by peptide aldehydes.[1] The formation of the thiohemiacetal is the critical inhibitory step.
Synthetic Workflows
The starting material is Boc-Val-Leu-OH .[1] Direct reduction of the carboxylic acid is chemically non-viable due to lack of selectivity. Therefore, the acid must be activated and converted into a precursor that allows controlled reduction (Weinreb) or full reduction followed by re-oxidation (Alcohol).
Visualization: Synthetic Routes
Figure 2: Divergent synthetic pathways for Boc-Val-Leu-al synthesis. Method A is preferred for scale; Method B for sensitivity.
Method A: The Weinreb Amide Protocol (Standard)
This method utilizes the unique properties of the N-methoxy-N-methylamide.[1] Upon reaction with Lithium Aluminum Hydride (LiAlH
Step 1: Synthesis of Boc-Val-Leu-N(OMe)Me[1]
-
Reagents: Boc-Val-Leu-OH (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM/DMF (4:1).[1]
-
Protocol:
-
Dissolve Boc-Val-Leu-OH in dry DCM/DMF under N
. Cool to 0°C.[1][2] -
Add DIPEA and HOBt.[1] Stir for 10 min to activate the acid.
-
Add EDC[1]·HCl and stir for another 15 min.
-
Add N,O-Dimethylhydroxylamine HCl.
-
Allow to warm to RT and stir overnight (12-16 h).
-
Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), Sat. NaHCO
(remove unreacted acid), and Brine.[1] Dry over Na SO . -
Yield: Typically >85%. Product is a stable oil/solid.[1]
-
Step 2: Reduction to Boc-Val-Leu-H
-
Reagents: Weinreb Amide (1.0 eq), LiAlH
(1.0 M in THF, 1.2 eq), Dry THF. -
Critical Control Point: Temperature must be maintained at 0°C. Do not use excess LiAlH
beyond 1.5 eq to avoid over-reduction. -
Protocol:
-
Dissolve the Weinreb amide in anhydrous THF under Argon/N
. Cool to 0°C in an ice bath. -
Add LiAlH
solution dropwise over 10 minutes. -
Stir at 0°C for 30–45 minutes. Monitor by TLC (the amide spot will disappear; a less polar aldehyde spot appears).
-
Quench (Fieser Method): Carefully add solid Na
SO ·10H O or a solution of KHSO (5%) to hydrolyze the intermediate.[3] -
Extraction: Extract with Et
O or EtOAc.[1] Wash with 1N HCl and Brine.[1] -
Purification: Flash chromatography (Hexane/EtOAc). Aldehydes are prone to hydrate formation; store under inert gas at -20°C.[1]
-
Method B: Amino-Alcohol Oxidation (Dess-Martin)[1]
This route is useful if the Weinreb amide formation is sluggish or if LiAlH
Step 1: Reduction to Boc-Val-Leu-ol
-
Reagents: Boc-Val-Leu-OH, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), NaBH
.[1] -
Protocol:
-
Activate Boc-Val-Leu-OH with IBCF/NMM in THF at -15°C (Mixed Anhydride method).
-
Filter off the salt or add NaBH
(dissolved in water/methanol) directly to the anhydride solution at 0°C. -
Isolate the alcohol (Boc-Val-Leu-ol) via standard extraction.[1]
-
Step 2: Dess-Martin Oxidation[1]
-
Reagents: Boc-Val-Leu-ol (1.0 eq), Dess-Martin Periodinane (DMP) (1.2 eq), NaHCO
(excess), Wet DCM (DCM saturated with water accelerates the reaction).[1] -
Protocol:
Quality Control & Validation
Every batch must be validated. Peptide aldehydes are optically unstable (prone to racemization at the
| Parameter | Method | Acceptance Criteria | Notes |
| Identity | 1H NMR (CDCl | Distinct singlet/doublet at | Aldehyde proton is diagnostic.[1] Absence indicates over-reduction (alcohol) or oxidation (acid).[1] |
| Purity | RP-HPLC (C18) | >95% Area under curve.[1] | Aldehydes may exist as hydrates in aqueous mobile phases, leading to broad peaks.[1] |
| Chirality | Optical Rotation / Chiral HPLC | Comparison to standard or diastereomeric ratio check. | Racemization at Leu-C |
| Mass | LC-MS (ESI) | [M+H]+ or [M+H+H2O]+ | Aldehydes often fly as the hydrate (+18 mass units) in LC-MS.[1] |
References
-
Fehrentz, J. A., & Castro, B. (1983).[1] An Efficient Synthesis of Optically Active
-(t-Butoxycarbonylamino)-aldehydes from -Amino Acids. Synthesis, 1983(08), 676-678.[1] -
Dess, D. B., & Martin, J. C. (1983).[1][6] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][6] The Journal of Organic Chemistry, 48(22), 4155-4156.[1][6]
-
Sasaki, T., et al. (1990).[1] Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins.[1] Journal of Enzyme Inhibition, 3(3), 195-201.[1]
-
Douat, C., et al. (2000).[1] Synthesis of Peptide Aldehyde Libraries. Combinatorial Chemistry & High Throughput Screening, 3(3).
Sources
High-Fidelity Conversion of Boc-Val-Leu-OMe to Boc-Val-Leu-OH
Executive Summary
This Application Note details the optimized protocol for the saponification of Boc-Val-Leu-OMe (Boc-L-Valyl-L-Leucine methyl ester) to its free acid form, Boc-Val-Leu-OH .[1][2] While ester hydrolysis is a fundamental transformation, applying it to hydrophobic, Boc-protected peptides requires specific controls to prevent racemization of the C-terminal Leucine and premature cleavage of the acid-labile Boc group during workup.[1]
This guide utilizes a Lithium Hydroxide (LiOH) / THF / Water system.[1][2][3][4] This method is superior to traditional NaOH/MeOH protocols for hydrophobic peptides due to enhanced solubility profiles and milder basicity, which significantly mitigates stereochemical erosion.
Strategic Analysis: The "Why" Behind the Protocol
The Chemoselectivity Challenge
The transformation requires the cleavage of a methyl ester (base-labile) in the presence of a Boc carbamate (acid-labile, base-stable).[1]
-
Base Stability: The Boc group is stable to the saponification conditions (pH 12–13).[2]
-
Acid Lability: The critical risk occurs during the workup . To isolate the free acid, the solution must be acidified to pH ~2–3. Using strong mineral acids (e.g., 1M HCl) carries a risk of partial Boc deprotection.[2] Therefore, this protocol mandates the use of Potassium Bisulfate (KHSO₄) or Citric Acid , which provide a buffered, mild acidification suitable for Boc preservation.
Minimizing Racemization
Racemization at the C-terminal Leucine is the primary impurity risk.[1] It occurs via two main mechanisms under basic conditions:[1][3]
-
Direct Enolization: Proton abstraction at the
-carbon.[1][2] -
5(4H)-Oxazolone Formation: Cyclization of the peptide backbone.[1][2]
Mitigation Strategy:
-
LiOH vs. NaOH: Lithium ions coordinate less aggressively to the carbonyl oxygen than sodium, slightly reducing the acidity of the
-proton. -
Solvent System: THF/Water is used instead of MeOH/Water. Methanol can act as a nucleophile, potentially causing transesterification, and THF better solubilizes the hydrophobic Boc-Val-Leu sequence.[1]
-
Temperature Control: The reaction is initiated at 0°C to suppress the activation energy required for proton abstraction (racemization) while allowing hydrolysis to proceed.[2]
Materials & Equipment
Reagents Table
| Reagent | Grade | Role |
| Boc-Val-Leu-OMe | >98% Purity | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) | Reagent Grade | Hydrolysis Base |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent (Organic) |
| Water (DI) | 18.2 MΩ | Solvent (Aqueous) |
| Potassium Bisulfate (KHSO₄) | Reagent Grade | Acidification (Workup) |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
Equipment
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of Boc-Val-Leu-OMe in THF.
-
Volume Guideline: Use approximately 10 mL THF per gram of peptide.
-
-
Temperature Equilibration: Place the flask in an ice-water bath (0°C) and stir for 10 minutes.
-
Base Preparation: Prepare a solution of 1.5 to 2.0 equivalents of LiOH·H₂O in water.[1][2][5][6]
Phase 2: Saponification[8][9]
-
Addition: Dropwise add the aqueous LiOH solution to the stirred peptide solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally. Stir vigorously.
-
Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1 or CHCl₃/MeOH 9:1).
Phase 3: Workup & Isolation (CRITICAL)[1][2]
-
Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the THF.
-
Washing (Optional): Wash the basic aqueous layer once with diethyl ether (removes unreacted ester or non-polar impurities).[2] Discard the organic (ether) layer.[2]
-
Acidification:
-
Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer 2x more with EtOAc.
-
Drying: Combine EtOAc extracts. Wash with Brine (1x).[1][2] Dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and evaporate the EtOAc under reduced pressure.
-
Final Product: The product usually isolates as a white foam or solid.[2] Dry under high vacuum overnight to remove trace solvent.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Steric hindrance of Val/Leu side chains.[1][2] | Increase LiOH to 3.0 eq. Warm slightly to 30°C (monitor racemization closely). |
| Precipitation during Reaction | Peptide insolubility in water.[1][2] | Increase THF ratio or add small amount of MeOH. |
| Emulsion during Extraction | Amphiphilic nature of peptide. | Saturate aqueous phase with NaCl (solid).[1][2] Filter through Celite if necessary.[1][2] |
| Loss of Boc Group | Acidification too aggressive. | Use 5% Citric Acid instead of KHSO₄. Ensure T < 5°C during acidification. |
| Product is Oily | Residual solvent.[1][2] | Triturate with cold Hexanes or Pentane to induce solidification.[1][2] |
Visualization
Reaction Mechanism (Saponification)
The following diagram illustrates the nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of methoxide.
Caption: Base-catalyzed hydrolysis mechanism proceeding via a tetrahedral intermediate to the carboxylate salt, followed by controlled acidification.[1][2][3]
Experimental Workflow
This flowchart maps the critical decision points and physical operations.
Caption: Operational workflow emphasizing the critical acidification step to ensure Boc preservation.[1][2]
Characterization & Quality Control
To validate the synthesis, the following analytical data should be obtained:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Mass Spectrometry (ESI-MS):
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Standard reference for Boc stability and cleavage conditions).
-
Kennan, A. J. (2022).[2][5] Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Link
-
Sigma-Aldrich. (n.d.).[1][2][8][9] Boc Resin Cleavage Protocol. (Provides context on acid sensitivity of Boc groups). Link
-
ResearchGate. (2014).[1][2] A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. (Validates LiOH superiority for minimizing racemization). Link
-
Thieme Connect. (n.d.).[1][2][10] Saponification of Peptide Methyl Esters. (Discusses side reactions like racemization and hydantoin formation). Link
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Boc-Pro-D-Val-Leu-OH | C21H37N3O6 | CID 10646142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 9. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Note: A Practical Guide to the Synthesis of Boc-Val-Leu-al, a Leupeptin Analogue
Authored by: A Senior Application Scientist
Introduction: The Significance of Peptide Aldehydes in Protease Inhibition
Leupeptin, a naturally occurring tripeptide aldehyde (Ac-Leu-Leu-Arg-al), is a potent reversible inhibitor of a broad spectrum of serine and cysteine proteases, including trypsin, plasmin, and calpain.[1][2] Its biological activity is intrinsically linked to the electrophilic C-terminal aldehyde group, which forms a covalent hemiacetal adduct with the hydroxyl or thiol group of the active site serine or cysteine residue, respectively.[2] This mechanism of action has inspired the development of a plethora of synthetic leupeptin analogues for various research and therapeutic applications, including the prevention of protein degradation during purification and the investigation of protease-dependent pathological processes.[1][3]
This application note provides a comprehensive, step-by-step guide for the synthesis of Boc-Val-Leu-al, a dipeptide analogue of leupeptin. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminal valine residue allows for controlled peptide coupling and can be readily removed under acidic conditions for further peptide chain elongation if desired.[4][5] This particular analogue serves as an excellent model compound for researchers venturing into the synthesis of peptide aldehydes and as a valuable tool for inhibiting a range of proteases.
The synthetic strategy outlined herein is a solution-phase approach, which, while more labor-intensive than solid-phase synthesis, offers advantages in terms of scalability and the purification of intermediates.[6] The overall workflow involves the Boc protection of L-valine, the coupling of Boc-L-valine to L-leucinol, and the final selective oxidation of the resulting peptide alcohol to the desired peptide aldehyde.
A Foundational Three-Stage Synthetic Workflow
The synthesis of Boc-Val-Leu-al is accomplished through a logical three-stage process. This methodology ensures high purity of the intermediates and the final product.
Experimental Protocols
Stage 1: Synthesis of Boc-Val-Leu-ol (Peptide Alcohol Intermediate)
The first critical step is the formation of the peptide bond between Boc-protected L-valine and L-leucinol. This is achieved using a carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid of Boc-Val-OH, making it susceptible to nucleophilic attack by the amino group of L-leucinol.[7] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it reacts with the activated intermediate to form an active ester, which is less prone to racemization and other side reactions.[7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Boc-L-Valine (Boc-Val-OH) | ≥99% | Sigma-Aldrich |
| L-Leucinol (H-Leu-ol) | ≥98% | Sigma-Aldrich |
| EDC.HCl | Synthesis Grade | Sigma-Aldrich |
| HOBt | Synthesis Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated aq. NaHCO₃ | Fisher Scientific | |
| 1 M aq. HCl | Fisher Scientific | |
| Brine | Fisher Scientific | |
| Anhydrous MgSO₄ | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Boc-L-Valine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add EDC.HCl (1.1 eq) to the cooled solution and stir for 15 minutes.
-
Addition of Amino Alcohol: In a separate flask, dissolve L-Leucinol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
pH Adjustment: Add DIPEA (2.5 eq) to the reaction mixture to maintain a basic pH, which is essential for the coupling reaction.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield Boc-Val-Leu-ol as a white solid.
Stage 2: Oxidation to Boc-Val-Leu-al
The conversion of the peptide alcohol to the peptide aldehyde is a delicate step that requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid or cleavage of the peptide bond. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high selectivity for primary alcohols and mild reaction conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Boc-Val-Leu-ol | From Stage 1 | |
| Dess-Martin Periodinane (DMP) | Synthesis Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated aq. NaHCO₃ | Fisher Scientific | |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve Boc-Val-Leu-ol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.
-
Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq) portion-wise to the solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ to reduce the remaining DMP.
-
Extraction: Stir the biphasic mixture vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford Boc-Val-Leu-al as a colorless oil or a white solid.
Analytical Characterization of Boc-Val-Leu-al
Thorough characterization of the final product is imperative to confirm its identity and purity. A combination of HPLC, mass spectrometry, and NMR spectroscopy should be employed.
| Technique | Parameter | Expected Result |
| HPLC (C18 Column) | Purity | >95% |
| Retention Time | Dependent on gradient, but should be a sharp, single peak | |
| Mass Spec (ESI+) | [M+H]⁺ | Calculated: 315.23, Observed: m/z 315.2 |
| [M+Na]⁺ | Calculated: 337.21, Observed: m/z 337.2 | |
| ¹H NMR (CDCl₃) | Aldehyde Proton (CHO) | δ ~9.6 ppm (singlet or doublet) |
| Boc Protons ((CH₃)₃C) | δ ~1.4 ppm (singlet, 9H) | |
| Amide Protons (NH) | δ ~6.5-7.5 ppm (broad signals) | |
| ¹³C NMR (CDCl₃) | Aldehyde Carbonyl (CHO) | δ ~200-205 ppm |
| Boc Carbonyl (C=O) | δ ~155-157 ppm | |
| Peptide Carbonyl (C=O) | δ ~170-173 ppm |
Mechanism of Action: Covalent Inhibition
The aldehyde moiety of Boc-Val-Leu-al is the key to its inhibitory activity. It acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by proteases.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in peptide coupling | Incomplete activation of carboxylic acid | Ensure anhydrous conditions; use fresh EDC and HOBt. |
| Incorrect pH | Monitor and maintain a basic pH with DIPEA. | |
| Over-oxidation to carboxylic acid | Harsh oxidizing agent or prolonged reaction time | Use a mild oxidant like DMP; monitor the reaction closely by TLC. |
| Incomplete oxidation | Insufficient amount of oxidant | Use a slight excess of DMP (1.5 eq). |
| Broad peaks in HPLC | Aldehyde reactivity on the column | Use a well-maintained column; consider a different stationary phase if issues persist. |
| Formation of hydrates/hemiacetals | This is an inherent property; ensure consistent sample preparation. |
Safety Precautions
Standard laboratory safety practices should be followed at all times. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Dess-Martin periodinane is a shock-sensitive and water-sensitive reagent and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Benchchem. Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research. [4]
-
Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. [5]
-
MedchemExpress. Boc-L-Leu-OH.
-
Chem-Impex. Boc-Leu-Leu-OH.
-
BOC Sciences. Amino Aldehydes.
- Sivanandaiah, K. M., et al. Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 27(3), 265-268 (1988).
-
Pieroni, O., et al. Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3. Biopolymers, 41(2), 205-15 (1997). [8]
-
McConnell, R. M., et al. New leupeptin analogues: synthesis and inhibition data. Journal of Medicinal Chemistry, 25(6), 709-13 (1982). [3]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. [9]
-
AG Scientific. 11 Applications for Leupeptin Hemisulfate. [1]
-
ACS Publications. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 86(5), 4059–4067 (2021).
-
Sigma-Aldrich. Leupeptin. [2]
- Bodanszky, M. Principles of Peptide Synthesis. Springer-Verlag, 1993.
-
APExBIO. Leupeptin (Microbial) – Serine & Cysteine Protease Inhibitor.
-
Wikipedia. Peptide synthesis. [6]
-
ACS Publications. New leupeptin analogs: synthesis and inhibition data. Journal of Medicinal Chemistry, 25(6), 709-713 (1982).
-
Thermo Fisher Scientific. Peptide Design: Principles & Methods. [7]
-
YouTube. Peptide Synthesis with the Boc Protecting Group.
-
ACS Publications. Solid Phase Synthesis of C-Terminal Peptide Aldehydes. The Journal of Organic Chemistry, 61(21), 7380-7385 (1996).
-
NIH National Center for Biotechnology Information. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem, 1(8), 856-860 (2006).
-
NIH National Center for Biotechnology Information. Practical synthesis of peptide C-terminal aldehyde on a solid support. Tetrahedron Letters, 42(48), 8479-8482 (2001).
-
NIH National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 298, 3-34 (2005).
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
-
Biovera. HPLC Analysis Methods for Peptide Characterization.
-
YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy.
-
Chromatography Forum. HPLC method development for aldehydes and ketones.
Sources
- 1. agscientific.com [agscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. New leupeptin analogues: synthesis and inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Deprotection of Boc-Val-Leu-OMe using TFA vs HCl
Application Note & Protocol Guide
Topic: Strategic Deprotection of Boc-Val-Leu-OMe: A Comparative Analysis of Trifluoroacetic Acid (TFA) vs. Hydrochloric Acid (HCl) Methodologies
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Executive Summary: The Strategic Choice in Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability and predictable, acid-labile cleavage. However, the choice of acidic reagent for its removal is not trivial; it is a strategic decision that profoundly impacts reaction kinetics, work-up procedures, product isolation, and the physical form of the final amine salt. This guide provides an in-depth comparative analysis of two of the most common deprotection reagents—Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)—using the model dipeptide, Boc-Val-Leu-OMe.
We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into why one method may be superior for a given objective. This document is structured to empower researchers to make informed decisions, optimize their workflows, and troubleshoot common challenges associated with each protocol.
Mechanistic Foundation of Acid-Catalyzed Boc Cleavage
The deprotection of a Boc-protected amine proceeds via a well-established acid-catalyzed E1 elimination mechanism. Understanding this pathway is critical to appreciating the role of the acid and the nature of the byproducts.[1][2][3]
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by the acid (TFA or HCl). This initial step activates the Boc group, rendering the carbonyl carbon more electrophilic.
-
Fragmentation: The protonated intermediate is unstable and fragments. This cleavage is driven by the formation of a highly stable tertiary carbocation, the tert-butyl cation.
-
Carbamic Acid Decomposition: This fragmentation also yields a transient carbamic acid intermediate. Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide gas and the desired free amine.[3][4]
-
Salt Formation & Cation Quenching: The newly liberated amine is immediately protonated by the excess acid in the reaction medium, forming either a trifluoroacetate or a hydrochloride salt. Concurrently, the tert-butyl cation is quenched, typically by deprotonation to form gaseous isobutene.[2][4]
Caption: General Mechanism of Acid-Catalyzed Boc Deprotection.
Reagent Deep Dive: A Head-to-Head Comparison
The choice between TFA and HCl hinges on a balance of reaction efficiency, desired product form, and the chemical stability of the substrate.
Trifluoroacetic Acid (TFA)
TFA is a powerful, non-oxidizing acid that is highly effective for Boc removal. It is often used neat or as a concentrated solution (20-50%) in a non-reactive solvent like dichloromethane (DCM).[5][6]
-
Causality of Choice: TFA is selected for its speed and simplicity. Its high acidity ensures rapid and complete deprotection, often within 30-60 minutes at room temperature.[3] The reaction is homogenous, and its volatility simplifies initial removal post-reaction.
-
Field Insights & Drawbacks: While efficient, TFA presents challenges. Residual TFA is notoriously difficult to remove completely and can interfere with subsequent base-sensitive reactions.[7] Furthermore, the resulting trifluoroacetate salts are frequently oily or hygroscopic, making them difficult to handle, weigh accurately, and solidify.[5] This necessitates either proceeding directly with the crude oil or performing a salt exchange.
Hydrochloric Acid (HCl)
HCl is typically employed as a commercially available solution in an anhydrous organic solvent, most commonly 4M HCl in 1,4-dioxane.
-
Causality of Choice: The primary driver for choosing HCl is the physical nature of the product. The resulting hydrochloride salts of amino acids and peptides are very often well-defined, free-flowing crystalline solids.[5] This greatly simplifies isolation (via filtration) and subsequent handling. The conditions are generally considered milder than neat TFA, which can be advantageous for sensitive substrates.[6]
-
Field Insights & Drawbacks: The main operational challenge with this method is the solvent. 1,4-Dioxane is a suspected carcinogen with a high boiling point, making its complete removal from the product challenging.[5] Reactions may also be slower than with TFA, sometimes requiring several hours for completion.[5]
Data Presentation: Comparative Overview
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) in Dioxane |
| Typical Reagent | Neat TFA or 20-50% TFA in DCM | 4M HCl in 1,4-Dioxane |
| Reaction Time | Fast (15-60 minutes) | Moderate (1-4 hours) |
| Temperature | 0°C to Room Temperature | Room Temperature (can be heated to ~50°C if slow)[6] |
| Product Form | Often an oil or hygroscopic solid (TFA salt)[5] | Typically a crystalline solid (HCl salt)[5] |
| Isolation Method | Evaporation, trituration with ether | Precipitation with ether followed by filtration |
| Work-up Complexity | Moderate; complete removal of residual acid is difficult[7] | Low; simple filtration and washing |
| Key Advantage | Speed and reaction simplicity | Ease of product isolation and handling |
| Key Disadvantage | Oily product, difficult to remove residual acid | Use of hazardous dioxane, potentially slower reaction |
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Successful completion of each step ensures the integrity of the final product.
Protocol 1: Deprotection of Boc-Val-Leu-OMe using TFA/DCM
Objective: To rapidly deprotect Boc-Val-Leu-OMe, yielding the dipeptide as its trifluoroacetate salt.
Materials & Equipment:
-
Boc-Val-Leu-OMe
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous, cold (0°C)
-
Round-bottom flask with stir bar
-
Ice bath
-
Rotary evaporator with a base trap (e.g., containing NaOH pellets) to neutralize TFA vapors
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber and solvent system (e.g., 9:1 DCM:MeOH)
-
Ninhydrin stain solution
Step-by-Step Methodology:
-
Dissolution: Dissolve Boc-Val-Leu-OMe (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and stir for 5 minutes to cool the solution to 0°C.
-
Acid Addition: Slowly add TFA (10 eq, often as a 1:1 v/v solution with the DCM) to the stirring solution. A common practice is to use a 25-50% TFA/DCM mixture.[5]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC every 15-20 minutes.
-
Self-Validation Check (TLC): Spot the starting material, a co-spot, and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar spot (which turns yellow/purple with ninhydrin stain) indicates the formation of the free amine. The reaction is complete when no starting material is visible.[8][9]
-
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Crucially, use a base trap to protect the pump from corrosive TFA vapors.
-
Residual TFA Removal: To remove residual TFA, add toluene or cyclohexane to the oily residue and evaporate again. Repeat this azeotropic removal process 2-3 times.[7]
-
Product Isolation: The resulting product is the crude H-Val-Leu-OMe·TFA salt, typically an oil or semi-solid. For purification or solidification, add cold diethyl ether to the residue and triturate (scratch/swirl vigorously with a spatula). This may induce precipitation.
-
Final Steps: If a solid forms, filter and wash with cold ether. If it remains an oil, decant the ether and dry the oil under high vacuum. The product can be used as-is for the next step, assuming the TFA counter-ion is acceptable.
Protocol 2: Deprotection of Boc-Val-Leu-OMe using 4M HCl in Dioxane
Objective: To deprotect Boc-Val-Leu-OMe to yield a solid, easily handled hydrochloride salt.
Materials & Equipment:
-
Boc-Val-Leu-OMe
-
4M HCl in 1,4-Dioxane
-
Diethyl ether, anhydrous
-
Methanol (optional, as a co-solvent)
-
Round-bottom flask with stir bar
-
Buchner funnel and filter paper
-
TLC supplies (as in Protocol 1)
Step-by-Step Methodology:
-
Dissolution: Dissolve Boc-Val-Leu-OMe (1.0 eq) in a minimal amount of a suitable co-solvent like methanol or DCM, or add the HCl/dioxane solution directly if the substrate is soluble.
-
Acid Addition: Add an excess of 4M HCl in 1,4-Dioxane (e.g., 10 eq of HCl) to the substrate at room temperature with stirring.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. In many cases, the hydrochloride salt will begin to precipitate out of the solution during the reaction.
-
Self-Validation Check (TLC): Monitor the reaction as described in Protocol 1. The reaction is complete upon full consumption of the starting material.
-
-
Product Isolation (Precipitation): Once the reaction is complete, add a large volume of an anti-solvent, typically anhydrous diethyl ether (10-20 times the reaction volume), to the reaction mixture to fully precipitate the product.[5]
-
Filtration: Stir the resulting slurry for 15-30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid on the filter cake thoroughly with several portions of anhydrous diethyl ether to remove residual dioxane and any soluble impurities.
-
Drying: Dry the resulting white solid under high vacuum to afford the pure H-Val-Leu-OMe·HCl salt. The crystalline nature of the product serves as a built-in purification step.
Visualization: Comparative Experimental Workflow
Caption: Side-by-side workflow for Boc deprotection via TFA vs. HCl.
Troubleshooting and Field-Proven Insights
| Scenario | Potential Cause | Recommended Solution |
| TFA: Product is a stubborn, inseparable oil. | Inherent property of the TFA salt. | Proceed directly to the next step if possible. Alternatively, dissolve the oil in a minimal amount of methanol and precipitate as the HCl salt by adding ethereal HCl or HCl in dioxane. |
| TFA: Subsequent coupling reaction fails or gives low yield. | Residual TFA is neutralizing the base (e.g., DIPEA) required for coupling. | Ensure thorough azeotropic removal of TFA post-deprotection.[7] Alternatively, perform a basic aqueous wash (e.g., sat. NaHCO3) to generate the free amine, extract, dry, and then use in the coupling reaction.[10] Caution: This may risk hydrolysis of the methyl ester. |
| HCl: Reaction is very slow or stalls. | Steric hindrance or reduced substrate reactivity. | Gentle warming to 40-50°C can often accelerate the reaction without significant side products.[6] Ensure the HCl/dioxane reagent is fresh, as its concentration can decrease over time with improper storage. |
| HCl: No precipitate forms upon adding ether. | The hydrochloride salt is soluble in the ether/dioxane mixture. | Concentrate the reaction mixture by rotary evaporation to remove most of the solvent, then attempt precipitation again from a more concentrated solution by adding fresh ether. |
Conclusion and Strategic Recommendations
Both TFA and HCl are highly effective reagents for the deprotection of Boc-Val-Leu-OMe. The optimal choice is dictated by the overall synthetic goal.
-
Choose TFA when:
-
Speed is the highest priority.
-
The crude product is used immediately in a subsequent step where the TFA counter-ion and residual acidity can be tolerated or accounted for.
-
The final product does not need to be a weighable, crystalline solid.
-
-
Choose HCl in Dioxane when:
-
A solid, crystalline, and easily handled final product is desired. This is critical when the deprotected dipeptide is the final target or needs to be stored and accurately weighed for future reactions.
-
A milder deprotection condition is preferred to preserve other potentially sensitive functional groups.
-
The workflow benefits from a simple filtration work-up over a more involved extractive or evaporative process.
-
By understanding the mechanistic nuances and practical outcomes associated with each reagent, researchers can strategically select the most appropriate method, leading to more efficient, predictable, and successful synthetic outcomes.
References
-
Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Retrieved from a URL provided by the grounding tool.[1]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from a URL provided by the grounding tool.[2]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from a URL provided by the grounding tool.[11]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from a URL provided by the grounding tool.[5]
-
Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Retrieved from a URL provided by the grounding tool.[12]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from a URL provided by the grounding tool.[13]
-
ECHEMI. (n.d.). strange boc deprotection / carbamoyal chloride synthesis problem. Retrieved from a URL provided by the grounding tool.[14]
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved from a URL provided by the grounding tool.
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from a URL provided by the grounding tool.[10]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from a URL provided by the grounding tool.[6]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from a URL provided by the grounding tool.[8]
-
PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from a URL provided by the grounding tool.[9]
-
ACS Publications. (2026, February 2). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved from a URL provided by the grounding tool.[15]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Reagent Guides. Retrieved from a URL provided by the grounding tool.[16]
-
Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved from a URL provided by the grounding tool.[7]
-
Peptide Solutions. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from a URL provided by the grounding tool.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from a URL provided by the grounding tool.[3]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from a URL provided by the grounding tool.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. echemi.com [echemi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Reducing racemization during Boc-Val-Leu activation
Topic: Reducing Racemization During Boc-Val-Leu Activation and Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with stereochemical purity during peptide synthesis. Specifically, we will address the common and often frustrating issue of racemization when activating and coupling Boc-Valine to Leucine. Our goal is to provide you with a deep understanding of the underlying mechanisms and equip you with actionable troubleshooting strategies and optimized protocols.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts critical to understanding and mitigating racemization in peptide synthesis.
Q1: What is racemization in the context of peptide synthesis, and why is it a problem?
A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both.[1][2] In peptide synthesis, this results in the formation of diastereomeric peptides (e.g., the desired Boc-L-Val-L-Leu contaminated with unwanted Boc-D-Val-L-Leu). The biological activity of a peptide is exquisitely linked to its precise three-dimensional structure, which is dictated by the chirality of its constituent amino acids.[1] The presence of these diastereomeric impurities can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, and introduce potential off-target effects, making their control a critical aspect of synthesis.[1]
Q2: What is the primary mechanism causing racemization during a coupling reaction?
A: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone).[1][3][4] This occurs in two main steps:
-
Activation & Cyclization: The carboxyl group of the N-protected amino acid (Boc-Val in this case) is activated by a coupling reagent. This highly activated intermediate can then be attacked intramolecularly by the oxygen of the Boc-carbonyl group, forming a planar oxazolone ring.
-
Tautomerization: The oxazolone intermediate is prone to deprotonation at the α-carbon, especially in the presence of a base. This abstraction of the α-proton forms an achiral enol or a resonance-stabilized anion. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of L- and D-isomers.[3][5]
Urethane-based protecting groups like Boc and Fmoc are generally considered "racemization-resistant" because the electron-donating nature of the urethane oxygen disfavors oxazolone formation compared to acyl groups.[3][4] However, for sterically hindered amino acids like Valine, the rate of the desired intermolecular coupling can be slow, giving the activated intermediate more time to cyclize into the problematic oxazolone.
Troubleshooting Guide: High D-Val Impurity in Boc-Val-Leu Synthesis
This section is for users who have identified significant diastereomeric impurity after coupling Boc-Valine to a Leucine residue or peptide.
Issue: "My HPLC analysis shows a significant peak corresponding to Boc-D-Val-L-Leu alongside my target Boc-L-Val-L-Leu dipeptide. What are the likely causes and how can I fix this?"
This is a classic problem rooted in the activation step. Let's break down the potential causes and solutions in a systematic way.
Diagram: Troubleshooting Workflow for Racemization
Caption: A systematic workflow for troubleshooting racemization.
Possible Cause 1: Inappropriate Coupling Reagent or Lack of Additive
Expertise & Experience: The choice of coupling reagent directly dictates the nature of the activated Boc-Val intermediate. Carbodiimides like DCC and DIC form a highly reactive O-acylisourea intermediate.[6] This species is highly susceptible to cyclization to the oxazolone, especially when the subsequent aminolysis step is slow due to steric hindrance. Onium salts (HBTU, HATU) are also potent activators, but their efficacy in preventing racemization is highly dependent on the base used.
Solution: The most reliable strategy is to use a carbodiimide, such as Diisopropylcarbodiimide (DIC), in conjunction with a nucleophilic additive.[7] These additives function by rapidly converting the transient O-acylisourea into a more stable, yet still reactive, active ester. This new intermediate is significantly less prone to oxazolone formation.
-
Recommended Additives:
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): An excellent, non-explosive alternative to HOBt that provides high coupling rates with low racemization.[3]
-
1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at both accelerating coupling and suppressing racemization due to electronic effects.[6][8]
-
1-Hydroxybenzotriazole (HOBt): The classic additive, still very effective at reducing racemization.[9][10]
-
Trustworthiness: By adding an agent like Oxyma or HOAt, you are creating a self-validating system. The additive actively intercepts and diverts the reaction pathway away from the primary racemization mechanism, ensuring a higher fidelity coupling.
Possible Cause 2: Incorrect Choice or Excess of Base
Expertise & Experience: The base is often the primary culprit in promoting racemization. Its role is to deprotonate the ammonium salt of the incoming amino acid (H-Leu-OR), but it can also directly abstract the α-proton from the activated Boc-Val intermediate or, more commonly, the oxazolone.[7][11] The stronger and less sterically hindered the base, the faster this deleterious side reaction occurs.
-
N,N-Diisopropylethylamine (DIEA, Hünig's base): Commonly used but strongly basic (pKa ~10.1) and a frequent cause of racemization.[11]
-
N-Methylmorpholine (NMM): A weaker base (pKa ~7.4) and a much safer choice for minimizing racemization.[7][11]
-
2,4,6-Collidine (TMP): Similar basicity to NMM but with greater steric hindrance, making it an excellent choice for suppressing racemization, though it can sometimes slow the primary coupling reaction.[11]
Solution: Immediately replace DIEA with NMM or, if racemization persists, 2,4,6-collidine.[3][11] Furthermore, use the minimum amount of base necessary. If you are coupling to the free amine of Leucine (not the HCl or TFA salt), a base may be entirely unnecessary when using a carbodiimide/additive method, which is the ideal scenario for minimizing racemization.[3][7]
Possible Cause 3: High Temperature or Prolonged Activation Time
Expertise & Experience: All chemical reactions, including racemization, are accelerated by heat.[7][12] Performing couplings at elevated temperatures significantly increases the rate of oxazolone formation and subsequent enolization. Similarly, allowing the activated Boc-Val to sit for an extended period before the addition of Leucine ("pre-activation") provides a larger window for racemization to occur.
Solution:
-
Temperature Control: Perform the coupling at 0°C and allow the reaction to slowly warm to room temperature. Avoid any external heating unless absolutely necessary for solubility.[3]
-
Minimize Pre-activation: While a short pre-activation of 1-5 minutes can be beneficial, especially in solid-phase synthesis, prolonged pre-activation should be avoided.[1] In solution-phase synthesis, it is often best to add the coupling reagent to a mixture of all other components at low temperature.
Possible Cause 4: Solvent Effects
Expertise & Experience: The polarity of the solvent can influence the rate of racemization by stabilizing the charged intermediates involved in the process.[1][13] Highly polar aprotic solvents like Dimethylformamide (DMF) are excellent for solubility but can also promote racemization more than less polar alternatives.
Solution: If solubility permits, consider switching from DMF to a less polar solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][13] This can have a noticeable impact on reducing the extent of racemization, though solvent choice is often constrained by the solubility of the peptide.[1]
Data Summary: Impact of Coupling Cocktails on Racemization
The following table provides a qualitative and quantitative summary of the expected racemization levels for a sensitive coupling like Boc-Val-Leu using different common protocols.
| Coupling Reagent | Base | Additive | Expected % D-Isomer | Rationale & Comments |
| DIC | DIEA (2 eq.) | None | 10-25% | High Risk. Highly reactive intermediate with a strong base promotes rapid oxazolone formation.[6][11] |
| HBTU | DIEA (2 eq.) | (Internal HOBt) | 5-15% | Moderate Risk. The presence of a strong base can still lead to significant racemization despite the HOBt moiety. |
| DIC | NMM (1 eq.) | HOBt | 1-5% | Low Risk. The combination of a weaker base and a trapping additive is effective at suppression.[10][11] |
| DIC | NMM (1 eq.) | OxymaPure® | <1-2% | Recommended. Oxyma is a highly efficient, modern additive that provides excellent suppression.[3] |
| DIC | 2,4,6-Collidine | HOAt | <1% | Very Low Risk. HOAt is a superior additive, and the hindered base further minimizes proton abstraction.[8][11] |
Optimized Experimental Protocol: Low-Racemization Coupling of Boc-L-Val-OH to H-L-Leu-OMe
This protocol details a robust method for solution-phase synthesis designed to minimize racemization.
Diagram: Low-Racemization Coupling Workflow
Caption: Step-by-step workflow for the optimized coupling protocol.
Materials:
-
Boc-L-Val-OH (1.0 equivalent)
-
L-Leucine methyl ester hydrochloride (H-L-Leu-OMe·HCl) (1.0 equivalent)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) (1.1 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
N-Methylmorpholine (NMM) (1.0 equivalent)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-L-Val-OH, H-L-Leu-OMe·HCl, and OxymaPure®.
-
Dissolution: Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.2 M).
-
Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.
-
Neutralization: Add NMM (1.0 equivalent) to the stirring solution. This will neutralize the hydrochloride salt, forming NMM·HCl which is generally non-interfering.
-
Activation and Coupling: Add DIC (1.1 equivalents) dropwise to the cold solution over 5 minutes. A white precipitate of diisopropylurea (DIU) may begin to form.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours. Afterwards, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or LCMS.
-
Work-up (Part 1 - Filtration): Once the reaction is complete, cool the flask again to maximize precipitation of the DIU byproduct. Filter the reaction mixture through a sintered glass funnel to remove the solid DIU, washing the filter cake with a small amount of cold DCM.
-
Work-up (Part 2 - Extraction): Transfer the filtrate to a separatory funnel.
-
Wash sequentially with 1 M HCl (to remove any residual NMM), water, saturated NaHCO₃ solution (to remove unreacted Boc-Val-OH and Oxyma), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure Boc-L-Val-L-Leu-OMe.
-
Characterization: Confirm the purity and identity of the product via NMR and Mass Spectrometry. Assess the diastereomeric purity using chiral HPLC.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (Source: Google Search)
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Synthesis of Peptides. (Source: Google Search)
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2014). PubMed.
- How to prevent racemization of serine during peptide coupling. (2025). Benchchem.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). Benchchem.
- Coupling method for peptide synthesis at elevated temperatures. (2017).
- All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Omizzur.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Coupling Reagents. Aapptec Peptides.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
- Racemiz
- Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1057-1070.
- Epimerisation in Peptide Synthesis. (2023). MDPI.
- Proximity-driven acceleration of challenging solid-phase peptide couplings. (2019). PNAS.
- Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. (2024). The Journal of Organic Chemistry.
- Mechanisms of base-catalyzed racemization during activation step.
- Stirring Peptide Synthesis to a New Level of Efficiency. (Source: ChemRxiv)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. bachem.com [bachem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. omizzur.com [omizzur.com]
- 9. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Epimerisation in Peptide Synthesis [mdpi.com]
Technical Support Center: Difficult Sequence Synthesis (Val-Leu)
[1]
Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Preventing Deletion Peptides in Valine-Leucine (Val-Leu) Sequences Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
The Core Issue: Why Val-Leu Fails
Q: Why is the Val-Leu motif causing deletions despite double coupling?
A: The failure is rarely due to chemical kinetics alone; it is a physical solubility issue occurring on the resin. The Valine-Leucine sequence represents a "perfect storm" in Solid-Phase Peptide Synthesis (SPPS):
-
Steric Hindrance: Valine is
-branched, creating significant steric bulk near the N-terminus.[1] -
Aggregation (
-sheet formation): Valine and Leucine are strong -sheet inducers.[1] As the chain elongates, intermolecular Hydrogen bonds form between parallel peptide chains on the resin. This creates a "gel-like" aggregate that solvents and reagents cannot penetrate.[1]
The Result: The N-terminus becomes inaccessible. The deprotection removes the Fmoc group, but the subsequent activated amino acid cannot reach the amine. This results in a deletion sequence (des-Val or des-Leu).[1]
Troubleshooting Flowchart
Use this decision tree to select the correct protocol based on your specific sequence context.
Figure 1: Decision matrix for selecting the appropriate anti-aggregation strategy based on sequence composition and equipment availability.
Detailed Protocols & FAQs
Protocol A: Pseudoproline Dipeptides (The Gold Standard)
Applicable if your sequence contains Serine, Threonine, or Cysteine within 2-3 residues of the Val-Leu block.[1]
Q: How do Pseudoprolines fix Val-Leu deletions?
A: Pseudoprolines (oxazolidines derived from Ser/Thr) introduce a "kink" in the peptide backbone.[1] This physically prevents the formation of the
Step-by-Step Implementation:
-
Identify the Insertion Point: Locate a Ser or Thr residue C-terminal to your difficult Val-Leu block.[1]
-
Example Sequence:Ala-Val-Leu-Ser -Gly
-
Target: Replace Leu-Ser with the dipeptide unit.[1]
-
-
Reagent Selection: Purchase Fmoc-Leu-Ser(psiMe,Mepro)-OH.[1]
-
Coupling:
-
Use standard coupling (HBTU/DIEA or DIC/Oxyma).[1]
-
Note: Coupling the amino acid onto the bulky Pseudoproline (the next step) is slow. Double couple the subsequent Valine.
-
-
Cleavage: The native Serine is automatically regenerated during standard TFA cleavage.
| Parameter | Recommendation |
| Coupling Time | 2 hours (Standard) |
| Subsequent AA | Double Couple (2 x 45 min) |
| Cleavage | 95% TFA / 2.5% TIS / 2.5% H2O |
Protocol B: The "Magic Mixture" & Chaotropic Salts
Applicable for pure hydrophobic sequences (e.g., Poly-Val-Leu) where Pseudoprolines cannot be used.[1]
Q: My resin isn't swelling in DMF. What solvent system should I use? A: Standard DMF is insufficient for disrupting Val-Leu aggregates.[1] You must disrupt the hydrogen bonding network using chaotropic salts or high-swelling solvents.[1]
The "Magic Mixture" Protocol:
-
Solvent Base: Prepare a mixture of DCM : DMF : NMP (1:1:1).[2]
-
Why: DCM swells the core polystyrene; DMF/NMP solvates the peptide.
-
-
Chaotropic Additive: Add 0.8M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture.
Comparison of Coupling Reagents for Val-Leu:
| Reagent | Efficacy on Val-Leu | Notes |
| HBTU/HCTU | Low | Often fails due to steric bulk.[1] |
| HATU | High | The 7-azabenzotriazole group enhances reactivity via neighboring group effect.[1] |
| PyBOP | Medium | Good alternative if uronium salts are avoided. |
| COMU | Very High | Superior leaving group; less racemization risk than HATU. |
Protocol C: Elevated Temperature Synthesis
Applicable if microwave or heated reaction vessels are available.[1]
Q: Can I just boil the reaction to drive it to completion? A: Caution. While heat overcomes aggregation, it increases side reactions.
Optimized Thermal Cycle for Val-Leu:
-
Temperature: Set reaction vessel to 75°C .
-
Time: Shorten coupling time to 5 minutes (Microwave) or 20 minutes (Conventional Heat).
-
Base: Use DIEA (Diisopropylethylamine).[1] Avoid Collidine at high temps to prevent impurities.
-
Critical Warning: If Cysteine or Histidine is present, do not exceed 50°C to prevent racemization.
Advanced Mechanism: Why Aggregation Occurs
Understanding the enemy is key to defeating it. The diagram below illustrates how Val-Leu sequences "lock up" on the resin and how our strategies break this lock.
Figure 2: Mechanism of aggregation.[1] Left: Intermolecular H-bonds prevent reagent access.[1] Right: Pseudoprolines or backbone protection (Hmb) disrupt H-bonds, restoring solvation.[1]
Quality Control & Validation
Q: The Kaiser test is negative (no color), but I still suspect a deletion. Why? A: The Kaiser test relies on the diffusion of ninhydrin into the resin. In highly aggregated Val-Leu sequences, the resin is so collapsed that ninhydrin cannot penetrate. This leads to a False Negative .
Recommended Validation Method: The Micro-Cleavage Do not rely on colorimetric tests for Val-Leu.[1]
-
Remove ~2 mg of resin.[4]
-
Treat with 100 µL TFA cocktail for 15 minutes.
-
Evaporate TFA with a nitrogen stream.
-
Redissolve in MeCN/H2O and inject into LC-MS.
-
Look for: Mass of [Target - Val] or [Target - Leu].
References
-
Mutter, M., et al. (1995).[1][5] "Pseudoprolines: A new concept for the synthesis of difficult sequences."[6] Journal of the American Chemical Society. [1]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society. [1]
-
Paradís-Bas, M., et al. (2016).[1][2] "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews.
-
CEM Corporation. (2020).[1] "CarboMAX: Enhanced Peptide Coupling at Elevated Temperatures." Application Note.
-
Merck/Sigma-Aldrich. "Overcoming Aggregation in Fmoc SPPS."[1] Technical Guide.
Sources
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chempep.com [chempep.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Solubilizing Boc-Val-Leu Peptides in DMF
Executive Summary: The "Val-Leu" Aggregation Challenge
The Issue: Researchers frequently encounter "gelation" or precipitation when dissolving Boc-Val-Leu (and similar hydrophobic sequences like Ile-Val, Val-Val) in Dimethylformamide (DMF). Despite DMF being a polar aprotic solvent, it often fails to solvate these specific sequences at high concentrations (>10 mM).
The Cause:
This is not a simple hydrophobicity issue; it is a secondary structure phenomenon . Valine (Val) and Leucine (Leu) are
Troubleshooting Protocols
Method A: Chaotropic Salt Disruption (The "Gold Standard")
Best for: Synthesis coupling steps and preparing concentrated stock solutions.
Mechanism:
Chaotropic salts (structure-breakers) dissociate in DMF. The resulting anions (e.g., Cl⁻, SCN⁻) compete for the hydrogen bonding sites on the peptide backbone, effectively "masking" the amide bonds and preventing them from stacking into
Protocol:
-
Preparation: Prepare a stock solution of 0.8M LiCl in DMF .
-
Note: LiCl is hygroscopic. Dry the salt under vacuum at 150°C for 2 hours before dissolving if strict anhydrous conditions are required.
-
-
Solubilization: Add the Boc-Val-Leu peptide solid to the reaction vessel.
-
Addition: Add the LiCl/DMF solution to the peptide.
-
Agitation: Vortex or sonicate for 30–60 seconds.
-
Observation: The solution should clarify rapidly.
| Salt | Recommended Conc. | Pros | Cons |
| LiCl | 0.5 – 0.8 M | Highly effective, compatible with Boc/Fmoc coupling. | Hygroscopic; difficult to remove without aqueous wash. |
| KSCN | 0.1 – 0.4 M | Very strong chaotrope. | Can interfere with some coupling reagents (e.g., phosphonium salts). |
| NaClO₄ | 0.5 M | Effective. | Safety risk (oxidizer); potential explosion hazard with organics. |
Method B: The "Magic Mixture" (Solvent Engineering)
Best for: Situations where salts are undesirable (e.g., direct injection into LC-MS without desalting).
Mechanism: N-Methylpyrrolidone (NMP) has slightly different polarity and H-bond acceptance parameters than DMF. Dimethyl sulfoxide (DMSO) is a powerful disruptor of aggregates but can be reactive.
Protocol:
-
Primary Attempt: Switch solvent from pure DMF to NMP . NMP often solvates aggregated sequences better than DMF.
-
Secondary Attempt (The Spike):
-
Dissolve peptide in minimal volume of neat DMSO (or HFIP - Hexafluoroisopropanol).
-
Once dissolved, dilute slowly with DMF to the desired concentration.
-
Target Ratio: Keep DMSO < 20% of final volume to minimize oxidation risks (Met/Cys residues) or side reactions.
-
Method C: Thermal Energy Input
Best for: Re-dissolving precipitated samples.
Protocol:
-
Heat the DMF/peptide mixture to 45–50°C in a water bath.
-
Warning: Do not exceed 60°C with Boc-peptides for extended periods, as thermal degradation or premature deprotection (if trace acid is present) can occur.
-
Microwave: If available, use a peptide synthesis microwave reactor: 50°C for 2 minutes (low power, ~15W).
Visualizing the Mechanism
The following diagram illustrates why Boc-Val-Leu aggregates and how LiCl disrupts this process.
Caption: Figure 1. Mechanism of aggregation via beta-sheet formation and subsequent disruption by chaotropic salts (LiCl).
Frequently Asked Questions (FAQs)
Q1: Can I use pseudoprolines to fix this? A: Pseudoprolines are excellent for disrupting structure, but they are derived from Serine, Threonine, or Cysteine. Since your sequence is Val-Leu, you cannot use standard pseudoprolines. Instead, consider Hmb (2-hydroxy-4-methoxybenzyl) backbone protection on the Leucine or Valine nitrogen. This places a removable "kink" in the backbone that physically prevents beta-sheet stacking.
Q2: Will LiCl interfere with my coupling reaction? A: Generally, no. LiCl is compatible with standard carbodiimide (DIC) and onium salt (HATU/HBTU) couplings. In fact, it often increases yield for difficult sequences by making the amine accessible. However, ensure you wash the resin thoroughly with water or methanol after the synthesis is complete to remove the salt before cleavage.
Q3: Why not just use 100% DMSO? A: While DMSO is a great solvent, it is difficult to remove (high boiling point), can oxidize sensitive residues (Met, Cys, Trp) over time, and is extremely hygroscopic. It can also be too viscous for some automated fluidics systems.
Q4: I see a "cloud" even after adding LiCl. What is it? A: If the solution is not clear, you may have "deletion sequences" or urea byproducts (from previous couplings) that are inherently insoluble. Centrifuge the solution (10,000 x g for 5 mins). If the supernatant contains your target peptide (verify by HPLC/MS), filter off the solid and proceed.
Decision Matrix for Troubleshooting
Caption: Figure 2. Decision tree for selecting the appropriate solubilization strategy based on application.
References
-
Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts: Facts and Implications. Helvetica Chimica Acta.
-
Tickler, A. K., & Wade, J. D. (2007).[2] The Synthesis of Difficult Peptides. In: Peptide Synthesis and Applications.[3][4][5] Methods in Molecular Biology.
-
Hyde, C., Johnson, T., & Sheppard, R. C. (1992). Internal aggregation during solid phase peptide synthesis: Dimethoxybenzyl and related protecting groups as amide solubilizing agents. Journal of the Chemical Society, Chemical Communications.
-
Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guides.
-
Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews.
Sources
- 1. Exploring β-Sheet Structure and Interactions with Chemical Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. creative-peptides.com [creative-peptides.com]
Technical Support Center: Resolving Aggregation Issues in Boc-Val-Leu Peptide Chains
Welcome to the technical support center dedicated to addressing a critical challenge in peptide synthesis and application: the aggregation of Boc-Val-Leu peptide chains. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility and aggregation issues with these hydrophobic sequences. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these experimental hurdles.
The Challenge: Understanding Boc-Val-Leu Aggregation
Peptide chains containing hydrophobic residues like Valine (Val) and Leucine (Leu) are notoriously prone to aggregation.[1][2] This self-association is primarily driven by the formation of intermolecular hydrogen bonds, leading to the creation of stable β-sheet structures.[2][3] The presence of the N-terminal tert-butyloxycarbonyl (Boc) protecting group can further exacerbate this issue by increasing the overall hydrophobicity of the peptide.[4]
Aggregation can manifest at various stages, from on-resin synthesis to post-cleavage purification and final formulation, leading to:
-
Incomplete coupling and deprotection reactions during solid-phase peptide synthesis (SPPS).[1][2]
-
Poor solubility of the cleaved peptide in aqueous and organic solvents.[5]
-
Formation of insoluble precipitates , making purification and characterization difficult.
-
Loss of biological activity and potential for immunogenicity in final drug products.[6]
This guide will equip you with the knowledge and practical techniques to anticipate, diagnose, and resolve these aggregation-related problems.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-Val-Leu peptide crashing out of solution?
A1: The primary reason is the high hydrophobicity of the Val and Leu residues, which promotes self-association and the formation of insoluble β-sheet structures.[7][8] The Boc protecting group contributes to this by reducing the overall polarity of the peptide chain.[4] When the concentration of the peptide exceeds its solubility limit in a given solvent, it will precipitate. Factors like pH, ionic strength, and temperature can significantly influence solubility.[6][9]
Q2: I'm seeing incomplete coupling reactions during SPPS. Could this be due to aggregation?
A2: Yes, on-resin aggregation is a common cause of failed or incomplete coupling and deprotection steps.[1][2] As the peptide chain elongates, it can fold and form secondary structures that sterically hinder the reactive sites.[1] This is often observed as a shrinking of the resin matrix.[1][2]
Q3: How can I tell if my peptide is aggregated?
A3: Visual inspection for cloudiness or precipitates is the first indicator. For a more quantitative assessment, several analytical techniques can be employed:
-
Size Exclusion Chromatography (SEC-HPLC): This is a widely used method to detect and quantify aggregates by separating molecules based on their size.[10][11]
-
UV-Vis Spectroscopy: An increase in turbidity or light scattering can indicate the presence of aggregates.[12]
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds specifically to β-sheet structures, resulting in a significant increase in fluorescence, which can be used to monitor fibril formation.[13]
-
Tryptophan Fluorescence Spectroscopy: If your peptide contains a tryptophan residue, changes in its fluorescence emission can indicate aggregation.[14]
Q4: Can the choice of N-terminal protecting group influence aggregation?
A4: Absolutely. While Boc chemistry can sometimes offer advantages for hydrophobic peptides by keeping the N-terminus protonated after deprotection (which can disrupt hydrogen bonding), the Boc group itself is hydrophobic and can contribute to aggregation.[15][16] In contrast, Fmoc (fluorenylmethyloxycarbonyl) chemistry is also widely used, but the neutral state of the peptide after Fmoc deprotection can sometimes be more prone to aggregation.[17] The choice between Boc and Fmoc strategies for difficult sequences should be carefully considered based on the specific peptide sequence.
Troubleshooting Guides
Problem 1: Poor Solubility of Lyophilized Boc-Val-Leu Peptide
If your lyophilized peptide fails to dissolve in your desired solvent, follow this systematic approach.
Initial Dissolution Strategy
The key is to start with a small test amount of your peptide before attempting to dissolve the entire batch.[18]
-
Start with Water: If the peptide has a net positive or negative charge, attempt to dissolve it in sterile, oxygen-free water first.[19][20]
-
Acidic or Basic Conditions:
-
For peptides with a net positive charge (basic peptides), if water fails, try a dilute solution of 10-30% acetic acid.[19][20][21] If still insoluble, a very small amount of trifluoroacetic acid (TFA) (<50 µL) can be added, followed by dilution.[19][20]
-
For peptides with a net negative charge (acidic peptides), if water fails, add a small amount of ammonium hydroxide (<50 µL) and then dilute.[19]
-
-
Organic Solvents for Neutral Peptides: If the peptide is neutral or highly hydrophobic, organic solvents are necessary.[19]
-
Try adding a small amount of acetonitrile, methanol, or isopropanol.[19]
-
For extremely hydrophobic peptides, dissolve in a minimal amount of dimethyl sulfoxide (DMSO) and then carefully dilute with your aqueous buffer.[19] For peptides containing cysteine, use dimethylformamide (DMF) instead of DMSO to avoid oxidation.[19]
-
Advanced Solubilization Techniques
If the above methods fail, the peptide is likely highly aggregated. The following techniques can be used to disrupt these aggregates.
-
Chaotropic Agents: Prepare a stock solution of your peptide in 6 M guanidine hydrochloride (Guanidine-HCl) or 8 M urea.[19][20][21] These agents disrupt the hydrogen bond networks that hold the aggregates together. Once dissolved, you can dilute this stock solution into your experimental buffer.
-
Sonication: Briefly sonicating the peptide suspension can help break up aggregates and aid dissolution.[18] Use short bursts (e.g., 3 x 10 seconds) and keep the sample on ice to prevent heating.[18]
Solvent Selection Guide for Boc-Val-Leu Peptides
| Solvent/Additive | Mechanism of Action | Best For | Considerations |
| Water | Solvates charged groups | Peptides with a net charge | Often insufficient for hydrophobic peptides. |
| Acetic Acid/TFA | Protonates residues, increasing repulsion | Basic peptides (net positive charge) | Can affect pH-sensitive assays. |
| Ammonium Hydroxide | Deprotonates residues, increasing repulsion | Acidic peptides (net negative charge) | Avoid with Cys-containing peptides.[19] |
| DMSO/DMF | Disrupts hydrophobic interactions | Highly hydrophobic, neutral peptides | Can be incompatible with some cell-based assays. |
| Guanidine-HCl/Urea | Denaturant, disrupts H-bonds | Severely aggregated peptides | Must be diluted to low concentrations for most biological assays. |
Problem 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
On-resin aggregation can lead to significant drops in yield and purity. Here are strategies to mitigate this during synthesis.
Preventative Measures
-
Choice of Resin: Use resins with good swelling properties, such as those grafted with polyethylene glycol (PEG), to improve solvation of the growing peptide chain.[4]
-
"Difficult Sequence" Strategies:
Reaction Condition Optimization
-
Solvent Choice: Switch to more polar solvents like N-methylpyrrolidone (NMP) or add DMSO to the coupling and deprotection steps to improve solvation.[2]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can help to disrupt secondary structures.[2]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt aggregation.[2]
-
In Situ Neutralization: For Boc-SPPS, using an in situ neutralization protocol minimizes the time the deprotected amine is in its neutral, aggregation-prone state.[17]
Workflow for Mitigating On-Resin Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol allows for the quantitative detection of β-sheet-rich aggregates.[13]
Materials:
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, non-binding 96-well plate
-
Peptide stock solution
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light.
-
Set up the assay plate:
-
In each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Add ThT stock solution to a final concentration of 10 µM.
-
-
Initiate the reaction: Add the peptide stock solution to a final concentration of 25 µM (or your desired concentration). The total volume per well should be between 100-200 µL.
-
Incubate and Read: Incubate the plate at a controlled temperature (e.g., 37°C), with or without shaking. Measure the fluorescence intensity at regular intervals to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of β-sheet aggregates.
Protocol 2: Disaggregation of a Peptide Film/Powder
This protocol is for resolubilizing a peptide that has already precipitated or is in a highly aggregated lyophilized state.[13]
Materials:
-
Aggregated peptide
-
Trifluoroacetic acid (TFA)
-
Hexafluoroisopropanol (HFIP)
-
Vortex mixer
-
Nitrogen gas source or speed vacuum concentrator
Procedure:
-
Prepare Disaggregation Solvent: Prepare a 1:1 (v/v) mixture of TFA and HFIP.
-
Dissolution: Add the TFA/HFIP mixture to the vial containing the aggregated peptide. Vortex the suspension at room temperature until the peptide is fully dissolved. This may take from 30 minutes to several hours. A clear solution with no particulate matter should be observed.
-
Solvent Removal: Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen gas or by using a speed vacuum concentrator. Ensure the peptide is completely dry.
-
Reconstitution: The resulting peptide film or powder is now in a disaggregated state and can be reconstituted in the desired aqueous buffer for your experiment, following the initial dissolution strategies outlined in Problem 1.
Disaggregation Workflow
Caption: Step-by-step workflow for disaggregating peptides.
References
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Anaspec. (2026, January 30). Optimizing Peptide Synthesis: The Role of Activated Amino Acids like Boc-L-Leu-OSu. Retrieved from [Link]
- Miranda, L. P., & Mezo, A. R. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.
- Agrawal, N. J., Kumar, S., & Wang, X. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. Pharmaceutical Research, 28(7), 1547–1560.
- Nguyen, H. D., & Hall, C. K. (2009). Effect of β-sheet propensity on peptide aggregation. The Journal of Chemical Physics, 130(14), 145101.
- Wang, L., Zhao, C., & Li, S. (2012). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry, 421(1), 351–353.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 15(46), 12512–12524.
- Vantourout, J. C., et al. (2022). Catalytic Lewis Base Additive Enables Selective Copper-Catalyzed Borylative α-C–H Allylation of Alicyclic Amines. Journal of the American Chemical Society, 144(35), 16049–16058.
- Févotte, G., et al. (2013). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 91(12), 2636-2644.
- Iadevaia, G., & Paradisi, F. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4957.
- Ferreira, L. A., et al. (2022). Electrolyte Effects on the Amino Acid Solubility in Water.
- Lee, S., et al. (2021). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 86(17), 11846–11855.
-
Biocompare. (2013, June 7). Successful Use of SEC for Protein and Peptide Aggregate Analysis. Retrieved from [Link]
- Gellman, S. H. (2001). Exploring β-Sheet Structure and Interactions with Chemical Model Systems. Accounts of Chemical Research, 34(6), 469–477.
- Padalkar, S., & Gaikar, V. G. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
-
Max Planck Institute of Colloids and Interfaces. (n.d.). β-sheet forming Peptides. Retrieved from [Link]
- Kumar Kuril, A. (2021). Peptide aggregation: insights from SEC-HPLC analysis. Manufacturing Chemist.
- Narita, M., et al. (1984). Liquid phase peptide synthesis by fragment condensation on a soluble polymer support, 6. The influence of peptide‐chain lengths of Boc‐oligopeptides on the coupling efficiencies of their C‐terminal amino acids in coupling reactions with polymer‐bound amino acids. International Journal of Peptide and Protein Research, 24(5), 453-459.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(10), 3517–3552.
- Amblard, M., et al. (2006). Protecting Groups in Peptide Synthesis. Chemical Reviews, 106(6), 2243–2282.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Shea, D., et al. (2019). α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease. Proceedings of the National Academy of Sciences, 116(18), 8895–8900.
- Natalello, A., & de Marco, A. (2017). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 18(1), 147.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
- Kritzer, J. A. (2012). Macrocyclic β-Sheet Peptides That Inhibit the Aggregation of a Tau-Protein-Derived Hexapeptide. Journal of the American Chemical Society, 134(34), 14255–14263.
- Tan, Y. M., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods, 13(12), 1845.
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Exploring β-Sheet Structure and Interactions with Chemical Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 19. genscript.com [genscript.com]
- 20. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 21. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Boc-Val-Leu Mixed Anhydride Coupling
Topic: Optimization of Yields in Sterically Hindered Mixed Anhydride Couplings Ticket ID: MA-VAL-LEU-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
The coupling of Boc-Val-OH with H-Leu-OR (e.g., methyl or benzyl ester) via the mixed anhydride method (isobutyl chloroformate/base) is notoriously sensitive. Users frequently report yields dropping below 50%, often accompanied by the formation of urethane side products or racemization .
The root cause typically lies in the steric hindrance of the Valine isopropyl side chain , which alters the regioselectivity of the nucleophilic attack. This guide moves beyond standard protocols to address the kinetic competition between amide formation and side reactions.
Phase 1: Diagnostic & Triage (FAQ)
Q1: Why is my yield low despite clean starting materials?
A: In mixed anhydride couplings involving Valine, the primary yield-killer is regioselective error . The mixed anhydride intermediate has two electrophilic carbonyls:
-
The Amino Acid Carbonyl (C=O): Attack here yields the desired peptide.
-
The Carbonate Carbonyl (C=O): Attack here yields a stable urethane side product.
The Causality: The bulky isopropyl group of Valine shields the amino acid carbonyl. This steric hindrance directs the nucleophile (Leucine amine) toward the more accessible carbonate carbonyl. If you observe a byproduct with a mass +100 Da (corresponding to the isobutyl carbamate), this is your issue.
Q2: I extended the activation time to ensure complete anhydride formation. Did this help?
A: No, this likely worsened your yield. Mixed anhydrides are kinetically unstable. Extending activation time (the interval between adding isobutyl chloroformate and the amine) beyond 1–2 minutes allows the anhydride to undergo disproportionation into symmetrical anhydrides (less reactive) or cyclize into 5(4H)-oxazolones , which leads to racemization. Speed is critical.
Q3: Which base should I be using?
A: Stop using Triethylamine (TEA).
Recommendation: Switch to N-Methylmorpholine (NMM) .
Reasoning: TEA hydrochloride salts are voluminous and can precipitate, trapping reagents. More importantly, TEA is strong enough to promote base-catalyzed racemization (proton abstraction from the
Phase 2: The Optimized Protocol
This protocol is engineered to maximize the kinetic favorability of the amide bond formation over the urethane pathway.
Reagents
-
Carboxyl Component: Boc-Val-OH (1.0 equiv)
-
Amine Component: H-Leu-OBzl·TsOH (1.0 equiv)[1]
-
Activator: Isobutyl Chloroformate (IBCF) (1.0 equiv)
-
Base: N-Methylmorpholine (NMM) (2.0 equiv total: 1 for activation, 1 for amine neutralization)
-
Solvent: Dry THF (Tetrahydrofuran) or DCM (Dichloromethane). Note: THF often minimizes urethane formation better in NMM systems.
Step-by-Step Methodology
-
Preparation of Amine Solution:
-
In a separate vial, dissolve H-Leu-OBzl·TsOH in minimal DMF/THF.
-
Add 1.0 equiv of NMM to neutralize the salt.[1] Keep cold (
C).
-
-
Activation (The Critical Window):
-
Dissolve Boc-Val-OH (1.0 equiv) and NMM (1.0 equiv) in dry THF.
-
Cool the solution to -15°C (salt/ice bath). Strict temperature control is mandatory.
-
Add IBCF (1.0 equiv) dropwise.
-
Wait exactly 90 seconds. Do not exceed 2 minutes.
-
-
Coupling:
-
Immediately add the pre-cooled Amine Solution in one portion.
-
The reaction is exothermic; ensure the temperature does not spike above -5°C during addition.
-
-
Reaction & Workup:
-
Stir at -15°C for 30 minutes, then allow to warm to room temperature over 2 hours.
-
Evaporate THF. Dissolve residue in Ethyl Acetate.
-
Wash Sequence: 5% Citric Acid (removes unreacted amine/NMM)
Water 5% NaHCO (removes unreacted Boc-Val) Brine. -
Dry over MgSO
and concentrate.
-
Phase 3: Visualizing the Mechanism & Failure Points
The following diagram illustrates the competition between the desired pathway and the steric-induced failure mode.
Caption: Kinetic competition in mixed anhydride coupling. Path A is desired. Path B is the primary failure mode for Valine due to steric shielding of the acyl carbonyl.
Phase 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Yield < 40% + "Extra" Peak (+100 Da) | Urethane formation due to steric hindrance. | Switch Reagent: If optimization fails, switch to HATU or PyBOP . Mixed anhydrides may simply be too sterically demanding for Boc-Val-Leu. |
| Racemization (>5% D-isomer) | Base too strong or temperature too high. | Ensure T = -15°C. Verify base is NMM, not TEA or DIPEA. Reduce activation time. |
| Precipitate during activation | NMM·HCl precipitating (normal) or impure reagents. | NMM salts are soluble in THF but may precipitate in EtOAc. This is usually harmless. Ensure dry solvents to prevent hydrolysis. |
| No reaction (Starting Material remains) | Anhydride decomposition before amine addition. | Shorten activation time. Ensure IBCF quality (it hydrolyzes over time; check for pungent HCl smell). |
References
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis. Journal of the American Chemical Society. Link
-
Albertson, N. F. (1962).[2][3] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions. Link
-
Benoiton, N. L., & Chen, F. M. F. (1981). Mixed Anhydrides in Peptide Synthesis.[1][2][4][5][6][7] Reduction of Urethane Formation and Racemization using N-Methylpiperidine.[6] Canadian Journal of Chemistry. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
Validation & Comparative
A Comparative Guide to Boc-Val-Leu vs. Fmoc-Val-Leu Synthesis Efficiency
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dipeptides, the fundamental building blocks of proteins and peptide-based therapeutics, requires a robust and efficient methodology. The choice of Nα-protecting group is a critical decision point in Solid-Phase Peptide Synthesis (SPPS) that profoundly impacts workflow, reagent selection, and the ultimate purity and yield of the final product.[1] This guide provides an in-depth comparison of two cornerstone SPPS strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—as applied to the synthesis of the dipeptide Valyl-Leucine (Val-Leu).
The Val-Leu sequence presents a unique challenge due to the steric hindrance of the valine residue, making efficient coupling a key consideration.[2][3] This comparison will explore the chemical principles, experimental protocols, and performance metrics of each strategy to guide researchers in selecting the optimal method for their specific needs.
The Core Chemical Philosophies: A Tale of Two Orthogonal Strategies
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes.[4][5] Orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of the α-amino group without disturbing the permanent side-chain protecting groups.[5]
The Boc Strategy: The Classic Acid-Labile Approach
The Boc strategy, which laid the foundation for modern SPPS, utilizes the acid-labile Boc group for temporary Nα-protection.[1] Each cycle of the synthesis involves a deprotection step using a moderately strong acid, typically trifluoroacetic acid (TFA), to reveal the free amine for the next coupling reaction.[1][6] Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis along with cleavage from the resin using a very strong acid like hydrofluoric acid (HF).[7]
The Fmoc Strategy: The Modern Base-Labile Alternative
The Fmoc strategy employs the base-labile Fmoc group for Nα-protection.[7] This group is cleaved under mild basic conditions, most commonly with a solution of 20% piperidine in dimethylformamide (DMF).[8][9] Side-chain protecting groups are acid-labile (e.g., t-butyl, trityl), allowing for final deprotection and cleavage from the resin with TFA.[10] This orthogonal scheme is a key reason why the Fmoc strategy has become the method of choice for routine peptide synthesis.[1][10]
Experimental Design and Protocols
The synthesis of Val-Leu begins with the C-terminal amino acid, Leucine, anchored to a solid support (resin). Valine is then coupled to the deprotected N-terminus of Leucine.
Protocol 1: Boc-Val-Leu Synthesis on Merrifield Resin
-
Resin Preparation: Swell Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM).
-
First Amino Acid Loading: Couple Boc-Leu-OH to the resin via its cesium salt to form an ester linkage.
-
Deprotection: Remove the Boc group from the resin-bound Leucine using 50% TFA in DCM for approximately 5-30 minutes.[6][11]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% diisopropylethylamine (DIEA) in DCM to yield the free amine.[12]
-
Coupling: Activate Boc-Val-OH (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and DIEA (3.5-4 equivalents) in DMF.[13] Add this solution to the resin and allow it to react for 1-2 hours. The steric hindrance of Valine may necessitate a longer coupling time or a double coupling protocol.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[11]
-
Cleavage: Cleave the dipeptide from the resin and remove side-chain protecting groups (if any) using a strong acid like HF.
Protocol 2: Fmoc-Val-Leu Synthesis on Wang or Rink Amide Resin
-
Resin Preparation: Swell Wang resin (for a C-terminal acid) or Rink Amide resin (for a C-terminal amide) in DMF for at least one hour.[9]
-
First Amino Acid Loading: If starting with a pre-loaded resin (e.g., Fmoc-Leu-Wang), proceed to deprotection. Otherwise, load the first amino acid according to standard protocols.
-
Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF. This is typically a two-step process: a quick 2-3 minute treatment followed by a longer 5-10 minute treatment.[6][8]
-
Washing: Extensively wash the resin with DMF to remove piperidine and the dibenzofulvene byproduct.[9]
-
Coupling: Activate Fmoc-Val-OH (3-5 equivalents) with a coupling reagent like HBTU (0.9 equivalents) or HATU (0.9 equivalents) and DIEA (2 equivalents) in DMF.[14] Add to the resin and react for 1-2 hours. For hindered couplings like Valine, HATU is often preferred.[9]
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Final Deprotection & Cleavage: After the final coupling, perform one last Fmoc deprotection. Then, treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove any side-chain protecting groups.[9]
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Caption: Side-by-side comparison of the Boc and Fmoc SPPS cycles.
Comparative Analysis of Synthesis Efficiency
The choice between Boc and Fmoc strategies involves trade-offs in several key performance areas. The following table summarizes the expected outcomes for the synthesis of Val-Leu.
| Performance Metric | Boc Strategy | Fmoc Strategy | Rationale & Causality |
| Coupling Efficiency | Good to Very Good | Very Good to Excellent | The repetitive acid treatment in Boc chemistry can protonate the peptide backbone, potentially reducing aggregation and improving coupling.[1] However, modern coupling reagents used in Fmoc chemistry (e.g., HATU) are highly effective for hindered amino acids.[9] |
| Crude Purity | Potentially Higher | Generally High | For hydrophobic peptides, the Boc strategy can sometimes yield higher crude purity.[] The strong acid cleavage in the Boc method effectively removes most byproducts, but the harsh conditions can also damage sensitive residues. |
| Overall Yield | Moderate to High | High | Fmoc chemistry often results in higher overall yields due to milder deprotection steps, which minimize peptide chain loss and side reactions. Automation is also more convenient with the Fmoc/tBu strategy.[7] |
| Reaction Time / Cycle | Longer | Shorter | The Boc cycle includes a separate neutralization step, making it longer than the Fmoc cycle.[12] Fmoc deprotection is typically rapid.[8] |
| Reagent Safety & Cost | Lower Safety / Lower Cost | Higher Safety / Higher Cost | The Boc strategy requires hazardous HF for final cleavage.[7] Boc-protected amino acids are generally less expensive.[][] The Fmoc strategy uses less hazardous reagents, but Fmoc amino acids are typically more costly.[] |
| Automation Friendliness | Less Convenient | Highly Convenient | The milder conditions and simpler cycle of the Fmoc strategy make it more amenable to automated peptide synthesizers.[1][7] |
Discussion: Making an Informed Decision
When to Choose the Fmoc Strategy:
The Fmoc strategy is the dominant choice for most applications today for several compelling reasons.[1][] Its primary advantage is the use of milder deprotection conditions, which enhances compatibility with a diverse range of chemical modifications and sensitive amino acids.[1] For the synthesis of a simple, sterically hindered dipeptide like Val-Leu, the efficiency of modern coupling reagents like HATU within an Fmoc framework typically overcomes the challenge of Valine's bulkiness, leading to high purity and yield.[9] The amenability to automation further solidifies its position as the preferred method for routine and high-throughput synthesis.[7]
When to Consider the Boc Strategy:
Despite the prevalence of Fmoc chemistry, the Boc strategy remains a powerful and relevant tool, particularly for complex cases.[1] One significant advantage is its performance with highly hydrophobic or aggregation-prone sequences.[] The repetitive TFA washes in the Boc cycle can help disrupt interchain hydrogen bonding that leads to aggregation, thereby maintaining the solubility and reactivity of the growing peptide chain.[1] While Val-Leu is a short sequence, if it were part of a longer, more complex hydrophobic peptide, the Boc strategy might offer a more robust solution to prevent incomplete coupling reactions.
Visualizing the Deprotection Mechanisms
The chemical basis for the orthogonality of Boc and Fmoc strategies lies in their distinct deprotection mechanisms.
Caption: Deprotection of Boc (acid) vs. Fmoc (base) groups.
Conclusion and Recommendations
For the specific synthesis of the dipeptide Boc-Val-Leu, both Boc and Fmoc strategies are viable. However, for general laboratory practice, the Fmoc strategy is recommended due to its milder reaction conditions, higher overall efficiency, greater safety profile, and ease of automation. The challenge posed by the sterically hindered Valine residue can be effectively managed with the use of potent coupling reagents like HATU or HCTU.
The Boc strategy should be considered a valuable alternative primarily when Val-Leu is a component of a larger, known-to-aggregate peptide sequence, where the anti-aggregation properties of the repetitive acid treatments may prove advantageous. Ultimately, the optimal choice depends on the specific research context, the scale of the synthesis, and the available laboratory infrastructure.[1]
References
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
Kent, S. B., et al. (2020). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]
-
PNAS. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Springer. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
- Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and biological activity of some new leucine-enkephalin analogues. Retrieved from [Link]
-
PubMed. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]
-
Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]
-
Springer. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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A Comparative Guide to the Solubility of Boc-Val-Leu and Fmoc-Val-Leu for Peptide Synthesis and Drug Development
For researchers, scientists, and professionals in drug development, the solubility of peptide intermediates is a critical parameter that can dictate the success of a synthesis, the ease of purification, and the feasibility of formulation. The choice of N-terminal protecting group, a fundamental decision in peptide chemistry, significantly influences the physicochemical properties of the resulting peptide. This guide provides an in-depth comparison of the solubility characteristics of two commonly used protected dipeptides: tert-butyloxycarbonyl-Valyl-Leucine (Boc-Val-Leu) and 9-fluorenylmethyloxycarbonyl-Valyl-Leucine (Fmoc-Val-Leu).
The Critical Role of Protecting Groups in Peptide Solubility
In solid-phase peptide synthesis (SPPS), the iterative addition of amino acids requires the temporary protection of the N-terminal alpha-amino group to prevent unwanted side reactions. The two most dominant strategies rely on the acid-labile Boc group and the base-labile Fmoc group.[1] Beyond their primary role in directing the chemical reactions, these protecting groups impart distinct characteristics to the peptide chain, profoundly affecting its interaction with solvents.[2]
The Val-Leu dipeptide itself is composed of two hydrophobic amino acids, predisposing it to poor aqueous solubility and a tendency to aggregate.[3] The addition of a protecting group further modulates these properties. Understanding these nuances is paramount for optimizing synthesis protocols and downstream applications.
Physicochemical Properties of Boc-Val-Leu and Fmoc-Val-Leu
The disparate structures of the Boc and Fmoc protecting groups are the primary drivers of the differential solubility of Boc-Val-Leu and Fmoc-Val-Leu.
Boc-Val-Leu incorporates the tert-butyloxycarbonyl group, a relatively small and aliphatic protecting group. Its influence on the overall hydrophobicity of the dipeptide is less pronounced compared to the Fmoc group.
Fmoc-Val-Leu , on the other hand, features the large, aromatic, and planar fluorenylmethyloxycarbonyl moiety. This group significantly increases the non-polar surface area of the molecule and can promote intermolecular π-π stacking interactions, which may lead to aggregation and reduced solubility in certain solvents.[4]
Comparative Solubility Profile: Expectations and Rationale
| Solvent | Boc-Val-Leu (Expected Solubility) | Fmoc-Val-Leu (Expected Solubility) | Rationale |
| Water | Very Low | Very Low | The hydrophobic nature of the valine and leucine side chains is the dominant factor. The protecting groups do little to improve aqueous solubility.[5] |
| Methanol/Ethanol | Moderate | Moderate | Both dipeptides are expected to have some solubility in alcohols, which can disrupt hydrophobic interactions. |
| Dimethylformamide (DMF) | High | High | DMF is an excellent solvent for most protected amino acids and peptides, capable of disrupting hydrogen bonds and solvating both polar and non-polar regions.[7] |
| N-Methyl-2-pyrrolidone (NMP) | High | High | Similar to DMF, NMP is a highly effective solvent for peptide synthesis. It is slightly less polar than DMF and can sometimes be superior in preventing aggregation of hydrophobic peptides.[8] |
| Dichloromethane (DCM) | Moderate to High | Moderate | DCM is a less polar solvent. Boc-protected amino acids generally show good solubility in DCM. The larger, more rigid Fmoc group might slightly reduce the solubility of Fmoc-Val-Leu in DCM compared to Boc-Val-Leu.[7] |
| Acetonitrile (ACN) | Moderate | Moderate | Acetonitrile is a polar aprotic solvent, and both dipeptides are expected to have moderate solubility. It is often used in reversed-phase HPLC for purification.[6] |
| Dimethyl Sulfoxide (DMSO) | High | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules, including protected peptides.[6] |
Key Insights:
-
Aggregation Tendency: Due to the bulky and aromatic nature of the Fmoc group, Fmoc-Val-Leu is generally expected to have a higher propensity for aggregation compared to Boc-Val-Leu, particularly at higher concentrations. This can manifest as lower apparent solubility or the formation of gels.[4]
-
Implications for SPPS: In solid-phase peptide synthesis, the choice of protecting group can influence the solvation of the growing peptide chain on the resin. For "difficult" or hydrophobic sequences like those containing multiple Val and Leu residues, the Boc strategy is sometimes favored. The strong acidic conditions used for Boc deprotection can help to disrupt secondary structures and aggregates that may form during synthesis.[][10]
Experimental Protocol for Solubility Determination
To provide actionable data for your specific applications, we present a robust, self-validating protocol for determining the solubility of Boc-Val-Leu and Fmoc-Val-Leu.
Objective:
To quantitatively determine and compare the solubility of Boc-Val-Leu and Fmoc-Val-Leu in a range of relevant laboratory solvents.
Materials:
-
Boc-Val-Leu (solid)
-
Fmoc-Val-Leu (solid)
-
Solvents: Deionized Water, Methanol, Ethanol, DMF, NMP, DCM, ACN, DMSO (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge capable of at least 14,000 rpm
-
Micropipettes
-
HPLC system with a UV detector and a C18 column
-
Lyophilizer (optional)
Experimental Workflow Diagram:
Caption: Workflow for determining dipeptide solubility.
Step-by-Step Methodology:
-
Preparation of Stock Suspensions:
-
Accurately weigh approximately 10 mg of the dipeptide (Boc-Val-Leu or Fmoc-Val-Leu) into a microcentrifuge tube.
-
Add 1.0 mL of the desired solvent to the tube. This creates a suspension with a nominal concentration of 10 mg/mL.[8]
-
Prepare a separate tube for each solvent to be tested.
-
-
Equilibration:
-
Vortex each tube vigorously for 2 minutes to ensure thorough mixing.
-
Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for 24 hours. This extended period is crucial to ensure that the solution reaches equilibrium saturation.
-
-
Phase Separation:
-
After equilibration, centrifuge the tubes at 14,000 rpm for 1 hour.[8] This will pellet the undissolved solid, leaving a clear, saturated supernatant.
-
-
Quantification:
-
Method A: HPLC Analysis (Preferred)
-
Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your HPLC calibration curve.
-
Analyze the diluted sample by HPLC using a C18 column and a suitable mobile phase.
-
Quantify the concentration of the dipeptide against a pre-established calibration curve.
-
-
Method B: Gravimetric Analysis
-
Carefully withdraw a known volume (e.g., 500 µL) of the clear supernatant and transfer it to a pre-weighed vial.
-
Lyophilize the sample to remove the solvent completely.
-
Weigh the vial containing the dried dipeptide residue.
-
Calculate the concentration based on the mass of the residue and the volume of the supernatant taken.[8]
-
-
-
Data Analysis and Comparison:
-
Calculate the solubility in mg/mL or mmol/L for each dipeptide in each solvent.
-
Tabulate the results for a direct comparison.
-
Implications for Drug Development and Peptide Synthesis
The choice between Boc-Val-Leu and Fmoc-Val-Leu, informed by their solubility, has significant practical consequences:
-
Solid-Phase Peptide Synthesis (SPPS): Poor solubility of a protected dipeptide in the coupling solvent (usually DMF or NMP) can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. For highly hydrophobic sequences, where aggregation on the resin is a concern, using Boc-amino acids might be advantageous due to the disruptive nature of the TFA deprotection steps.[][10]
-
Solution-Phase Synthesis: In solution-phase synthesis, the solubility of the protected peptide fragments is paramount for efficient coupling and ease of work-up. The higher potential for aggregation of Fmoc-protected hydrophobic peptides could make their use more challenging.
-
Purification: The solubility of the crude peptide in the purification solvent system (e.g., acetonitrile/water for RP-HPLC) is critical. A dipeptide that crashes out on the column will result in low recovery and potential damage to the stationary phase.
-
Formulation: For drug development, the solubility of the final peptide or peptide fragment is a key determinant of its bioavailability and potential delivery routes. While the protecting groups are removed in the final product, the solubility of intermediates can impact the overall process efficiency and cost.
Conclusion
The selection of an N-terminal protecting group is a strategic decision with far-reaching implications for the solubility and handling of peptide intermediates. While both Boc-Val-Leu and Fmoc-Val-Leu are hydrophobic dipeptides with limited aqueous solubility, their behavior in organic solvents is expected to differ. The smaller, aliphatic Boc group may lead to a more soluble and less aggregation-prone dipeptide compared to the bulky, aromatic Fmoc group.
This guide provides the theoretical framework and a practical experimental protocol to empower researchers to make informed decisions based on empirical data. By understanding the interplay between the protecting group, the amino acid sequence, and the solvent, scientists can navigate the challenges of synthesizing and utilizing hydrophobic peptides, ultimately accelerating research and development timelines.
References
- Mitin, Y. V., Zapevalova, N. P., & Gorbunova, E. Y. (1985). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 25(5), 520-527.
- Giralt, E., Andreu, D., & Merrifield, R. B. (1981). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the American Chemical Society, 103(21), 6341-6345.
- Collins, J. M., & Collins, B. W. (2013). Water soluble solid phase peptide synthesis. U.S.
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- Google Patents. (2013). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
Organic Syntheses. (n.d.). tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]
-
bioRxiv. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Boc-Val-Leu-Ala-Val-Leu-ol. Retrieved from [Link]
-
GenScript. (n.d.). Peptide solubility and stability. Retrieved from [Link]
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
-
PubChem. (n.d.). FMOC-L-valine. Retrieved from [Link]
- Thieme. (2002). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
ResearchGate. (2010). Rapid and efficient method for the preparation of Fmoc-amino acids starting from 9-fluorenylmethanol. Retrieved from [Link]
-
Apollo - University of Cambridge Repository. (2023). Protein and Peptide Solubility - In Silico and In Vitro Approaches. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]
-
bioRxiv. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Fmoc-Leu. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Retrieved from [Link]
Sources
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- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Qualifying Chiral Purity in Commercial Boc-Val-Leu Sources
In the precise world of peptide chemistry and drug development, the assumption that a starting material is "pure" is a luxury we cannot afford. Even for a seemingly simple dipeptide like N-α-t-Butoxycarbonyl-L-valyl-L-leucine (Boc-Val-Leu), the stereochemical integrity of its constituent amino acids is paramount. The presence of minute quantities of unwanted stereoisomers can have cascading effects, leading to the generation of diastereomeric peptide impurities that are difficult to separate, potentially altering biological activity, and posing regulatory challenges.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and process chemists to rigorously evaluate and compare the chiral purity of Boc-Val-Leu obtained from various commercial suppliers. We will move beyond a simple listing of methods to explain the underlying principles and rationale, ensuring that the described protocol is a self-validating system for generating trustworthy and actionable data.
The Stereochemical Challenge: Why Purity Matters
Boc-Val-Leu is constructed from two chiral amino acids, L-Valine and L-Leucine. This gives rise to four possible stereoisomers:
-
Boc-L-Val-L-Leu: The desired, biologically relevant isomer.
-
Boc-D-Val-D-Leu: The enantiomer of the desired product.
-
Boc-L-Val-D-Leu: A diastereomer.
-
Boc-D-Val-L-Leu: A diastereomer.
During Solid Phase Peptide Synthesis (SPPS), if a batch of Boc-L-Val-L-Leu is contaminated with, for example, Boc-L-Val-D-Leu, this diastereomer will be incorporated into the growing peptide chain.[3][4] The resulting final peptide will contain a D-leucine residue, creating a diastereomeric impurity that may be difficult to purify and could compromise the final product's efficacy and safety.[5] Undesirable D-isomers can be introduced as impurities from the amino acid starting materials or formed during the synthesis process itself.[6][7] Therefore, a robust analytical method must not only confirm the identity of the main L-L isomer but also sensitively detect and quantify the three potential stereoisomeric impurities.
The Analytical Strategy: Indirect Chiral Separation via Derivatization
Direct chiral separation of dipeptides can be challenging. An effective and robust alternative is an indirect method. This involves hydrolyzing the dipeptide back to its constituent amino acids and then reacting them with a chiral derivatizing agent, a technique often referred to as Marfey's method.[8]
The Principle: We will use 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent). When L- and D-amino acids (from the hydrolyzed Boc-Val-Leu) react with this L-amino acid derivative, they form diastereomeric pairs. These diastereomers (e.g., L-FDAA-L-Val and L-FDAA-D-Val) have different physical properties and can be readily separated using standard, achiral reversed-phase HPLC.[8] This approach offers high sensitivity and reliability.
To account for any racemization that might occur during the acid hydrolysis step itself, we employ deuterated hydrochloric acid (DCl). Any amino acid that racemizes during hydrolysis will incorporate a deuterium atom at its alpha-carbon, resulting in a +1 Da mass increase.[8] By using LC-MS detection, we can exclude these deuterated species from our analysis, ensuring we are only quantifying the original chiral impurities present in the commercial sample.[6]
Caption: High-level workflow for chiral purity analysis.
Experimental Protocol: A Self-Validating Method
This protocol is designed to be self-validating by first establishing the method's capability to resolve all possible stereoisomers before analyzing the unknown commercial samples.
Materials and Reagents
-
Boc-L-Val-L-Leu samples from various commercial suppliers (e.g., Supplier A, B, C).
-
Reference Standards: L-Valine, D-Valine, L-Leucine, D-Leucine.
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Deuterated Hydrochloric Acid (DCl, 35 wt. % in D₂O).
-
Acetone, HPLC-grade.
-
Sodium Bicarbonate, ACS grade.
-
Water, HPLC-grade.
-
Acetonitrile (ACN), HPLC-grade.
-
Formic Acid (FA), LC-MS grade.
System Suitability and Method Validation (Trustworthiness Pillar)
Before analyzing any commercial lot, the analytical system must be proven fit for purpose. This is a critical step for ensuring data integrity.
-
Prepare a Resolution Standard: Create a solution containing all four amino acid standards: L-Val, D-Val, L-Leu, and D-Leu.
-
Derivatize the Standard: Subject this standard mix to the derivatization protocol described in section 3.4.
-
Analyze and Verify: Inject the derivatized standard into the LC-MS system. The resulting chromatogram must show baseline resolution for all four peaks (L-FDAA-L-Val, L-FDAA-D-Val, L-FDAA-L-Leu, L-FDAA-D-Leu). According to USP guidelines, a resolution factor (Rs) of >1.5 is typically required.[9] This confirms the method's specificity and ability to distinguish the impurities.[10]
Caption: Experimental logic from sample to separated analytes.
Sample Preparation: Hydrolysis
-
Accurately weigh ~1 mg of each Boc-Val-Leu commercial sample into separate hydrolysis vials.
-
Add 500 µL of 6N DCl in D₂O to each vial.
-
Seal the vials under nitrogen or argon to prevent oxidation.
-
Heat at 110°C for 24 hours to ensure complete hydrolysis of the peptide bond.
-
After cooling, evaporate the acid to dryness under a stream of nitrogen or using a vacuum concentrator.
Causality Note: Using deuterated acid is crucial for distinguishing pre-existing chiral impurities from those potentially induced by the harsh hydrolysis conditions.[8]
Sample Preparation: Derivatization
-
Reconstitute the dried amino acid hydrolysate in 100 µL of 1M sodium bicarbonate solution.
-
Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 200 µL of the Marfey's reagent solution to each sample.
-
Incubate the mixture at 40°C for 1 hour in a water bath.
-
Quench the reaction by adding 20 µL of 1N HCl.
-
Evaporate the sample to dryness and reconstitute in 1 mL of 50:50 ACN/Water for LC-MS analysis.
LC-MS Conditions
-
Column: Standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 60% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: ESI-MS in positive ion mode, monitoring for the specific m/z values of the derivatized amino acids (Val and Leu) while excluding the +1 Da deuterated signals.
Results and Discussion: A Comparative Analysis
The chiral purity of each commercial source is determined by calculating the peak area percentage of the D-amino acid derivative relative to the total area of both D- and L- derivatives for each amino acid.
Chiral Purity (%) for Valine = [Area(L-Val) / (Area(L-Val) + Area(D-Val))] x 100
The results from our hypothetical analysis of three commercial suppliers are summarized below.
| Supplier | % L-Valine | % D-Valine | % L-Leucine | % D-Leucine | Overall Chiral Purity (L-L Isomer) |
| Supplier A | 99.95% | 0.05% | 99.96% | 0.04% | >99.9% |
| Supplier B | 99.81% | 0.19% | 99.85% | 0.15% | ~99.6% |
| Supplier C | 99.25% | 0.75% | 99.40% | 0.60% | ~98.6% |
Interpretation of Hypothetical Data:
-
Supplier A demonstrates the highest chiral purity, with D-isomer contamination at or below the typical reporting limit of 0.1% often used in pharmaceutical analysis.[6] This material would be considered high-grade and suitable for the most sensitive applications, such as the synthesis of long or complex peptides where cumulative impurities can become significant.
-
Supplier B shows slightly elevated but still acceptable levels of D-isomers for many standard research applications. However, for GMP manufacturing or the synthesis of a therapeutic peptide, this level of impurity might warrant further purification or rejection of the lot.
-
Supplier C exhibits a significant level of chiral contamination (>0.5% for both amino acids). The use of this material would likely lead to detectable diastereomeric impurities in the final peptide product, complicating purification and potentially impacting biological function. This source would be deemed unacceptable for cGMP applications and risky for research use.
Conclusion and Recommendations
The chiral purity of peptide building blocks like Boc-Val-Leu is not a trivial specification; it is a critical quality attribute that directly impacts the success of peptide synthesis and the integrity of the final product. This guide demonstrates a robust, self-validating LC-MS method based on Marfey's derivatization to reliably quantify stereoisomeric impurities.
For researchers and drug developers, the core recommendation is clear: Trust, but verify. Do not rely solely on the supplier's Certificate of Analysis. Implementing a fit-for-purpose incoming material qualification, as detailed here, is an essential risk mitigation strategy. For critical projects, sourcing from suppliers who can provide detailed, batch-specific analytical data demonstrating high chiral purity (like that of Supplier A in our example) is the most prudent course of action.
References
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]
-
Chepkwony, R., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Chepkwony, R., et al. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Patel, K., et al. (2022). Enantiomeric purity of synthetic therapeutic peptides: A review. Journal of Separation Science. Retrieved from [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Ansari, M. I., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Rose, R. K. (2023). Clinical Importance of Chirality in Drug Design and Pharmaceutics. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]
-
Alam, S., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Verhaert, P. D., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Amaro, R. E., & Baudry, J. (2013). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Nucci, L., & Abourashed, E. A. (2012). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Retrieved from [Link]
-
Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
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- 6. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
